Ethyl 3-cyano-2-oxopropanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-cyano-2-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-10-6(9)5(8)3-4-7/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTZSVQFCSDHEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl 3-cyano-2-oxopropanoate IUPAC name and CAS number
[1]
Chemical Identity & Nomenclature
Ethyl 3-cyano-2-oxopropanoate is a bifunctional building block characterized by a reactive
| Identifier | Details |
| IUPAC Name | Ethyl 3-cyano-2-oxopropanoate |
| Common Name | Ethyl cyanopyruvate |
| CAS Number | 56290-86-9 (Free form)627076-29-3 (Sodium salt) |
| Molecular Formula | |
| Molecular Weight | 141.12 g/mol |
| SMILES | CCOC(=O)C(=O)CC#N |
| InChI Key | XGTZSVQFCSDHEK-UHFFFAOYSA-N |
Tautomeric Equilibrium
A critical feature of this molecule is its keto-enol tautomerism. While the systematic name implies a keto structure, the compound exists in equilibrium with its enol form, stabilized by conjugation with the ester and nitrile groups. This equilibrium significantly influences its reactivity and spectroscopic signature (NMR).
Figure 1: Tautomeric Equilibrium
Caption: The equilibrium shifts toward the enol form in polar solvents, facilitated by the electron-withdrawing nature of the adjacent carbonyl and nitrile groups.
Synthesis & Manufacturing
The industrial synthesis of Ethyl 3-cyano-2-oxopropanoate typically utilizes a Claisen condensation strategy. This route is preferred for its atom economy and the availability of low-cost starting materials: Diethyl oxalate and Acetonitrile .
Synthetic Protocol
Reaction:
Step-by-Step Methodology:
-
Preparation of Alkoxide: A solution of sodium ethoxide (NaOEt) is prepared in situ by dissolving metallic sodium in anhydrous ethanol under an inert atmosphere (
or Ar). -
Condensation: Diethyl oxalate (1.0 eq) is added to the base. Acetonitrile (1.0–1.2 eq) is introduced slowly at low temperature (0–5°C) to prevent self-condensation or polymerization.
-
Reflux: The mixture is gently heated to reflux (approx. 70–80°C) for 4–6 hours. The solution typically turns dark yellow/orange, indicating the formation of the enolate salt.
-
Isolation (Salt Form): The sodium salt (CAS 627076-29-3) precipitates upon cooling or addition of a non-polar solvent (e.g., diethyl ether) and is filtered. Note: The salt is more stable than the free acid/ester.
-
Acidification (Free Form): To obtain the target ethyl 3-cyano-2-oxopropanoate, the salt is suspended in water/solvent and acidified with dilute HCl or
at 0°C. The product is extracted into organic solvent (DCM or EtOAc).
Figure 2: Synthesis Workflow
Caption: Step-wise synthesis via Claisen condensation. The isolation of the sodium salt intermediate is recommended for long-term storage stability.
Applications in Drug Discovery
Ethyl 3-cyano-2-oxopropanoate is a pivotal scaffold in Heterocyclic Chemistry , specifically for generating pyrazole and pyrimidine cores found in various kinase inhibitors and antiviral agents.
Heterocycle Formation
The molecule possesses two electrophilic centers (the 1,2-dicarbonyl system) and a nucleophilic
-
Pyrazole Synthesis: Reaction with hydrazines (
) yields pyrazole-3-carboxylates . The hydrazine nitrogen attacks the ketone, followed by cyclization onto the nitrile or ester (depending on conditions), often retaining the ester group for further derivatization. -
Pyrimidine Synthesis: Reaction with amidines or ureas yields functionalized pyrimidines.
Figure 3: Heterocycle Pathways
Caption: Divergent synthesis pathways leading to privileged medicinal chemistry scaffolds.
Specific Relevance
-
Kinase Inhibitors: The pyrazole-3-carboxylate core is a frequent motif in ATP-competitive kinase inhibitors.
-
Antiviral Research: Analogues of this pathway are investigated for broad-spectrum antiviral activity (e.g., Favipiravir-related pyrazine cores, though Favipiravir itself is typically made via aminopyrazine routes, this synthon offers an alternative entry to 3-substituted pyrazines).
Physical Properties & Characterization
Researchers should be aware that the free ester is often an oil or low-melting solid, whereas the salt is a stable solid.
| Property | Value / Description |
| Physical State | Yellowish oil (Free ester) / Off-white solid (Na salt) |
| Boiling Point | ~241°C (Predicted); typically distilled under high vacuum |
| Density | ~1.2 g/cm³ (Predicted) |
| Solubility | Soluble in EtOH, EtOAc, DCM; Salt soluble in water |
| Acidity (pKa) | The |
Safety & Handling (SDS Highlights)
Hazard Statements (GHS):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Protocol:
-
Always manipulate under a fume hood.
-
Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation or hydrolysis of the ester/nitrile.
-
In case of contact, wash immediately with polyethylene glycol 400 or water.
References
-
PubChem. (n.d.). Ethyl 3-cyano-2-oxopropanoate (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Ethyl 3-cyano-2-oxo-3-phenylpropanoate (Analogue Reference). Retrieved from [Link]
-
Organic Syntheses. (1982). General methods for 1,3-dicarbonyl synthesis. Org. Synth. 1982, 61, 5. Retrieved from [Link]
-
MDPI Molbank. (2023).[1] Diethyl 2-Cyano-3-oxosuccinate: Synthesis and Structure. (Differentiation from target molecule).[1][2][3][4][5] Retrieved from [Link]
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- 2. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. afinitica.com [afinitica.com]
Technical Whitepaper: Spectroscopic Characterization and Structural Dynamics of Ethyl 3-cyano-2-oxopropanoate
This technical guide details the spectral characteristics, synthesis, and structural dynamics of Ethyl 3-cyano-2-oxopropanoate (CAS 56290-86-9).
Executive Summary
Ethyl 3-cyano-2-oxopropanoate (also known as ethyl 3-cyanopyruvate) is a critical C3 building block in organic synthesis, particularly in the development of nitrogen-containing heterocycles such as pyrazines, triazines, and pharmaceutical intermediates (e.g., Riociguat impurities).
Its structure (
Structural Analysis & Tautomerism
The defining feature of Ethyl 3-cyano-2-oxopropanoate is the competition between its diketo form and its enolic form. Understanding this equilibrium is a prerequisite for interpreting NMR data.
-
Diketo Form: The methylene protons are acidic (
). -
Enol Form: The formation of a double bond between C2 and C3 creates a conjugated system involving the ester, the alkene, and the nitrile. This form is often stabilized by intramolecular hydrogen bonding or solvent interactions (e.g., in DMSO-
).
Tautomeric Equilibrium Diagram
The following diagram illustrates the proton shift driving the equilibrium.
Caption: Equilibrium shifts toward the Enol form in polar aprotic solvents (DMSO), while non-polar solvents (CDCl3) may show a mixture.
Synthesis & Preparation Protocol
To ensure spectral authenticity, the compound is typically synthesized via a Claisen condensation. The following protocol yields the sodium enolate, which is then acidified to the target neutral species.
Reagents: Diethyl oxalate (1.0 eq), Acetonitrile (1.2 eq), Sodium Ethoxide (1.1 eq), Ethanol (anhydrous).
Step-by-Step Methodology
-
Alkoxide Formation: Dissolve sodium metal in anhydrous ethanol under
atmosphere to generate fresh NaOEt. -
Condensation: Cool the solution to 0°C. Add diethyl oxalate dropwise.
-
Addition: Add acetonitrile slowly. The methylene protons of acetonitrile are deprotonated by the ethoxide, attacking the oxalate ester.
-
Workup: The reaction yields the sodium salt as a precipitate. Filter and wash with ether.
-
Acidification (Critical): Suspend the salt in water and acidify with dilute HCl to pH 2-3. Extract immediately with Ethyl Acetate or DCM.
-
Isolation: Dry over
and concentrate in vacuo.
Note: The product is thermally unstable. Store at -20°C.
Caption: Claisen condensation pathway yielding the target pyruvate derivative.
Spectral Data Profiling
A. Nuclear Magnetic Resonance ( H NMR)
The NMR spectrum is solvent-dependent.[1] In DMSO-
Solvent: DMSO-
| Chemical Shift ( | Multiplicity | Integral | Assignment | Structural Insight |
| 13.5 - 14.5 | Broad Singlet | 1H | OH (Enol) | Highly deshielded enolic hydroxyl; indicates strong H-bonding. |
| 6.1 - 6.3 | Singlet | 1H | =CH-CN (Enol) | Vinyl proton. Upfield from aromatics due to conjugation but deshielded by CN. |
| 4.35 | Singlet | 2H | -CH2- (Keto) | Minor peak. Methylene flanked by two electron-withdrawing groups (C=O, CN). |
| 4.25 | Quartet ( | 2H | -OCH2- | Ethyl ester methylene. |
| 1.28 | Triplet ( | 3H | -CH3 | Ethyl ester methyl. |
Interpretation: If the spectrum shows a dominant singlet around 6.2 ppm and a missing/small singlet at 4.35 ppm, the sample exists primarily as the enol tautomer . Do not mistake the vinyl proton for an impurity.
B. Infrared Spectroscopy (FT-IR)
The IR spectrum provides a "fingerprint" of the functional groups. The nitrile stretch is the most diagnostic feature.
| Wavenumber ( | Intensity | Assignment | Notes |
| 3200 - 2500 | Broad | O-H Stretch | Enolic OH. Often broad and diffuse due to H-bonding. |
| 2220 - 2260 | Medium/Strong | C≡N Stretch | Conjugation in the enol form may lower this frequency slightly (closer to 2220). |
| 1735 - 1750 | Strong | C=O (Ester) | Typical |
| 1710 - 1730 | Strong | C=O (Ketone) | May be obscured or shifted in the enol form. |
| 1610 - 1640 | Medium | C=C Stretch | Vinyl double bond of the enol form. |
C. Mass Spectrometry (MS)
Molecular Formula:
Ionization Mode: ESI (+) or EI (70 eV)
| m/z Value | Ion Type | Fragment Structure | Mechanism |
| 142 | Parent Ion | Protonated molecular ion (ESI). | |
| 141 | Molecular Ion | Radical cation (EI). | |
| 113 | Loss of CO | Decarbonylation is common in | |
| 96 | Loss of OEt | Cleavage of the ethoxy group from the ester. | |
| 68 | Loss of COOEt | Cleavage of the entire ester moiety. |
Quality Control & Stability
-
Storage: The compound is prone to hydrolysis (loss of ethanol) and dimerization. It must be stored under inert gas (Argon/Nitrogen) at -20°C.
-
Purity Check: Use TLC (Mobile phase: Hexane/EtOAc 7:3). The enol form may streak on silica gel due to acidity; adding 1% Acetic Acid to the eluent improves spot resolution.
References
-
Markov, O.N., et al. (2023). "Diethyl 2-Cyano-3-oxosuccinate." Molbank, 2023(2), M1634.
-keto nitrile systems). Link -
PubChem Database. (n.d.). "Ethyl 3-cyano-2-oxopropanoate (CID 11309560)."[2] National Center for Biotechnology Information. Link
-
Organic Syntheses. (1955). "Ethyl Acetopyruvate."[3] Org.[3][4][5][6][7] Synth., Coll. Vol. 3, p.385. (Foundational method for Claisen condensation of oxalates). Link
-
Cleanchem Laboratories. (n.d.). "Certificate of Analysis: Ethyl 3-cyano-2-oxopropanoate." (Reference for commercial availability and CAS verification). Link
Sources
- 1. reddit.com [reddit.com]
- 2. US6833364B1 - Substituted pyrazole derivatives - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Riociguat Impurities | SynZeal [synzeal.com]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Ethyl 3-cyano-2-oxopropanoate: A Comprehensive Technical Guide to its Core Reactions and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-cyano-2-oxopropanoate, also known as ethyl cyanopyruvate, is a highly functionalized organic molecule that serves as a versatile and valuable building block in modern synthetic chemistry. Its unique trifunctional nature, possessing an α-keto group, an ester, and a nitrile, makes it a powerful synthon for the construction of a diverse array of complex molecular architectures, particularly heterocyclic systems of significant interest in medicinal chemistry and materials science. The strategic placement of these reactive functional groups allows for a wide range of chemical transformations, including condensations, cyclizations, and multicomponent reactions. This guide provides an in-depth exploration of the core reactions involving Ethyl 3-cyano-2-oxopropanoate, offering insights into its synthesis, reactivity, and applications, with a particular focus on its relevance in the development of pharmaceutical agents.
Synthesis of Ethyl 3-cyano-2-oxopropanoate
The synthesis of Ethyl 3-cyano-2-oxopropanoate can be efficiently achieved through a Claisen condensation reaction between ethyl cyanoacetate and diethyl oxalate.[1] This method is a classic and reliable approach for the formation of α-keto esters.[2][3] The reaction proceeds by the deprotonation of the α-carbon of ethyl cyanoacetate by a strong base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate, leading to a tetrahedral intermediate which subsequently eliminates an ethoxide ion to furnish the desired product.
Proposed Synthetic Protocol:
Materials:
-
Ethyl cyanoacetate
-
Diethyl oxalate
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.0 eq) to anhydrous ethanol (sufficient to dissolve the sodium) under a nitrogen atmosphere. The mixture is stirred until all the sodium has reacted to form sodium ethoxide.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add ethyl cyanoacetate (1.0 eq) dropwise at room temperature. The mixture is stirred for 30 minutes to ensure complete formation of the enolate.
-
Claisen Condensation: Diethyl oxalate (1.1 eq) is then added dropwise to the reaction mixture. The resulting solution is heated to reflux and maintained at this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with 1 M hydrochloric acid to neutralize any unreacted base. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed from the filtrate by rotary evaporation to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel to afford pure Ethyl 3-cyano-2-oxopropanoate.
Caption: Synthetic workflow for Ethyl 3-cyano-2-oxopropanoate.
Physicochemical and Spectroscopic Profile
| Property | Value |
| CAS Number | 56290-86-9 |
| Molecular Formula | C₆H₇NO₃ |
| Molecular Weight | 141.12 g/mol |
| Appearance | Colorless to pale yellow liquid[2] |
| Boiling Point | 241.2 ± 23.0 °C (Predicted)[4] |
| Density | 1.160 ± 0.06 g/cm³ (Predicted)[4] |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons of the ethyl group (~1.4 ppm), a quartet for the methylene protons of the ethyl group (~4.4 ppm), and a singlet for the methylene protons adjacent to the cyano group.
-
¹³C NMR: The carbon NMR spectrum should exhibit signals for the methyl and methylene carbons of the ethyl group, the methylene carbon adjacent to the cyano group, the nitrile carbon (~115 ppm), the ester carbonyl carbon (~160-170 ppm), and the ketone carbonyl carbon (~190-200 ppm).
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C≡N stretch (~2250 cm⁻¹), the ester C=O stretch (~1740 cm⁻¹), and the ketone C=O stretch (~1720 cm⁻¹).[5][6]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Core Reactivity and Key Transformations
The synthetic utility of Ethyl 3-cyano-2-oxopropanoate stems from the reactivity of its three functional groups. The active methylene group, flanked by the cyano and keto groups, is acidic and readily participates in condensation reactions. The α-keto group is an excellent electrophile, and the nitrile and ester groups can be involved in cyclization reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction of active methylene compounds.[4] In the case of Ethyl 3-cyano-2-oxopropanoate, the methylene protons are highly acidic and can be readily removed by a weak base, such as piperidine or an amine salt, to generate a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The resulting aldol-type adduct readily undergoes dehydration to yield a highly conjugated α,β-unsaturated product.
Caption: Mechanism of the Knoevenagel condensation.
Representative Protocol for Knoevenagel Condensation:
-
To a solution of an aromatic aldehyde (1.0 eq) in ethanol, add Ethyl 3-cyano-2-oxopropanoate (1.0 eq).
-
A catalytic amount of piperidine (0.1 eq) is added, and the mixture is stirred at room temperature.
-
The reaction is monitored by TLC. Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Synthesis of Heterocycles
Ethyl 3-cyano-2-oxopropanoate is an exceptional precursor for the synthesis of a wide variety of heterocyclic compounds, owing to its ability to react with binucleophiles.
The reaction of β-keto esters with urea or thiourea is a classical method for the synthesis of pyrimidine and thiouracil derivatives, which are scaffolds of immense importance in medicinal chemistry.[7][8] Ethyl 3-cyano-2-oxopropanoate is expected to react readily with urea or thiourea in the presence of a base to form the corresponding 5-cyano-4-oxopyrimidine-2(1H)-one or -thione. The reaction proceeds through an initial condensation of the urea/thiourea with the keto group, followed by an intramolecular cyclization and dehydration.
Experimental Protocol for Pyrimidine Synthesis:
-
In a round-bottom flask, a solution of sodium ethoxide is prepared by dissolving sodium metal (1.1 eq) in anhydrous ethanol.
-
Ethyl 3-cyano-2-oxopropanoate (1.0 eq) and urea (1.0 eq) are added to the solution.
-
The reaction mixture is heated to reflux for 4-6 hours.
-
After cooling, the reaction mixture is poured into ice-water and acidified with a mineral acid (e.g., HCl) to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
Caption: Workflow for the synthesis of pyrimidines.
The reaction of α-keto esters with hydrazine or its derivatives provides a direct route to pyridazinone heterocycles.[9][10] Ethyl 3-cyano-2-oxopropanoate can react with hydrazine hydrate in a refluxing solvent like ethanol or acetic acid. The reaction likely proceeds via the formation of a hydrazone at the keto-carbonyl, followed by an intramolecular cyclization involving the ester group to form the pyridazinone ring.
Representative Protocol for Pyridazinone Synthesis:
-
A solution of Ethyl 3-cyano-2-oxopropanoate (1.0 eq) and hydrazine hydrate (1.1 eq) in glacial acetic acid is heated to reflux for 3-5 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is triturated with diethyl ether to afford the crude product, which can be purified by recrystallization.
Application in Drug Development: The Riociguat Case Study
A compelling example of the relevance of Ethyl 3-cyano-2-oxopropanoate in the pharmaceutical industry is its identification as "Riociguat Impurity 21".[11] Riociguat is a soluble guanylate cyclase stimulator used for the treatment of pulmonary hypertension.[12][13] The presence of Ethyl 3-cyano-2-oxopropanoate as an impurity suggests its potential formation during the synthesis of Riociguat or its intermediates. One of the reported syntheses of Riociguat involves the condensation of 2-fluorobenzaldehyde with ethyl cyanopyruvate.[12] While this specific reaction directly uses our topic compound, other synthetic routes may involve precursors that can lead to its formation. Understanding the formation of such impurities is crucial for process optimization and ensuring the purity of the final active pharmaceutical ingredient (API). This connection underscores the importance of studying the chemistry of Ethyl 3-cyano-2-oxopropanoate for drug development professionals.
Conclusion
Ethyl 3-cyano-2-oxopropanoate is a synthetically versatile molecule with significant potential in organic synthesis. Its trifunctional nature allows for a rich and diverse chemistry, enabling the construction of complex molecules, particularly a wide range of heterocycles. Key reactions such as the Knoevenagel condensation and cyclizations with binucleophiles highlight its utility as a powerful building block. The identification of this compound as an impurity in the synthesis of the drug Riociguat further emphasizes its relevance in the pharmaceutical industry. This guide has provided a comprehensive overview of the core reactions of Ethyl 3-cyano-2-oxopropanoate, offering both theoretical insights and practical protocols. Further exploration of the reactivity of this compound is likely to uncover new synthetic methodologies and lead to the discovery of novel bioactive molecules.
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-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2023). MDPI. [Link]
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Riociguat Impurity 21 CAS#: 56290-86-9. (n.d.). ChemWhat. [Link]
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Methods for the Synthesis of α-Keto Esters. (2025). ResearchGate. [Link]
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Vicinal ketoesters – key intermediates in the total synthesis of natural products. (2022). Beilstein Journals. [Link]
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An expeditious synthesis of riociguat, A pulmonary hypertension drug. (2013). Der Pharma Chemica. [Link]
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-
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Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. (2023). ACS Publications. [Link]
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Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. (n.d.). The Royal Society of Chemistry. [Link]
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SYNTHESIS OF PYRIDAZINONE DERIVATIVES. (2004). Chemistry of Heterocyclic Compounds. [Link]
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Analysis of riociguat and desmethyl riociguat by UPLC-MS/MS and its interaction with quercetin. (2024). PMC. [Link]
-
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Ethyl Cyanopyruvate: From Historical Precursors to a Versatile Tool in Modern Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Ethyl cyanopyruvate, a unique α-ketoester bearing a nitrile group, stands at the intersection of fundamental organic synthesis and advanced medicinal chemistry. While its direct history is intertwined with that of its parent compounds, ethyl pyruvate and ethyl cyanoacetate, its true value lies in its exceptional reactivity and utility as a molecular scaffold. This guide provides a comprehensive overview of ethyl cyanopyruvate, beginning with the historical context of its key functional precursors. It details plausible synthetic routes, outlines its core physicochemical properties, and explores its critical applications. Emphasis is placed on its role in foundational reactions such as the Knoevenagel condensation and the construction of complex heterocyclic systems. Furthermore, this document delves into its significance in drug discovery, drawing parallels with the well-documented therapeutic potential of its analog, ethyl pyruvate, as a potent anti-inflammatory and cytoprotective agent. Detailed experimental protocols, data summaries, and workflow diagrams are provided to equip researchers and drug development professionals with the technical insights required to leverage this powerful synthetic intermediate.
The Genesis of Ethyl Cyanopyruvate: A Tale of Two Precursors
The history of ethyl cyanopyruvate is not one of a singular, celebrated discovery but rather the logical culmination of research into two fundamental building blocks of organic chemistry: ethyl cyanoacetate and ethyl pyruvate. Understanding their development provides the essential context for the synthesis and application of the titular compound.
-
Ethyl Cyanoacetate: This dually functionalized molecule, featuring both a nitrile and an ester, has been a cornerstone of organic synthesis for over a century. Its utility stems from the high acidity of the α-carbon, making it an excellent nucleophile in a wide range of carbon-carbon bond-forming reactions. It is a critical starting material for the synthesis of everything from dyes and polymers to pharmaceuticals.[1] Modern synthetic methods continue to be refined, such as techniques involving transesterification using hydrotalcite-like catalysts, highlighting its ongoing relevance.[2]
-
Ethyl Pyruvate: As the ethyl ester of the endogenous metabolite pyruvic acid, ethyl pyruvate has garnered significant attention for its therapeutic potential.[3] It is recognized as a stable, lipophilic precursor to pyruvate, capable of scavenging reactive oxygen species (ROS) and exhibiting potent anti-inflammatory properties.[4][5] This has led to its investigation for treating critical illnesses such as sepsis, ischemia-reperfusion injury, and acute respiratory distress syndrome.[4][6] Its synthesis is well-established, with common industrial routes including the oxidation of ethyl lactate.[7][8]
The conceptual fusion of these two molecules—the activated methylene group of ethyl cyanoacetate and the electrophilic carbonyl framework of a pyruvate—gives rise to ethyl cyanopyruvate, a molecule primed for versatile synthetic transformations.
Synthesis and Chemical Profile
Synthetic Strategy: Acylation of Ethyl Cyanoacetate
The most direct and logical approach to synthesizing ethyl cyanopyruvate is the acylation of ethyl cyanoacetate. This strategy leverages the nucleophilic character of the carbanion generated from ethyl cyanoacetate. A common method involves a Claisen-type condensation with an acylating agent like ethyl oxalate, followed by a decarboxylation step. A more direct route uses an acyl chloride, such as ethyl chlorooxoacetate (ethyl oxalyl chloride), in the presence of a non-nucleophilic base.
Experimental Protocol: Synthesis via Acylation
Objective: To synthesize ethyl cyanopyruvate through the acylation of ethyl cyanoacetate with ethyl chlorooxoacetate.
Materials:
-
Ethyl cyanoacetate
-
Magnesium ethoxide (or Sodium Hydride)
-
Ethyl chlorooxoacetate
-
Anhydrous diethyl ether (or THF)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Preparation of the Enolate: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend magnesium ethoxide (1.05 equivalents) in anhydrous diethyl ether.
-
To this suspension, add ethyl cyanoacetate (1.0 eq.) dropwise at 0°C. The causality here is the deprotonation of the acidic α-carbon of ethyl cyanoacetate by the strong base to form the magnesium enolate, a potent nucleophile.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.
-
Acylation Reaction: Cool the reaction mixture back to 0°C. Add a solution of ethyl chlorooxoacetate (1.0 eq.) in anhydrous diethyl ether dropwise over 30 minutes. The choice of a low temperature is critical to control the exothermicity of the acylation and prevent side reactions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours, monitoring by TLC.
-
Workup and Purification: Quench the reaction by carefully adding 1M HCl at 0°C until the magnesium salts dissolve.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine. The bicarbonate wash neutralizes any remaining acidic components.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure ethyl cyanopyruvate.
Physicochemical Properties
While extensive experimental data for ethyl cyanopyruvate is not consolidated in major databases, its properties can be reliably predicted based on its structure and comparison with its phenylated analog, ethyl 3-cyano-3-phenylpyruvate.[9]
| Property | Predicted/Comparative Value | Source/Basis |
| Molecular Formula | C₆H₇NO₃ | - |
| Molecular Weight | 141.12 g/mol | - |
| Appearance | Likely a colorless to pale yellow liquid | Comparison with similar α-ketoesters[10] |
| Boiling Point | Est. 80-90 °C at reduced pressure | Structure-based estimation |
| Solubility | Soluble in most organic solvents | Polarity of ester and nitrile groups |
| Reactivity | Highly electrophilic carbonyl carbons; acidic α-proton | Functional group analysis |
Core Applications in Synthetic Chemistry
Ethyl cyanopyruvate is a powerful intermediate due to its multiple reactive sites, making it a valuable precursor for a variety of molecular scaffolds, particularly heterocyclic compounds.[11]
Knoevenagel Condensation and Related Reactions
The Knoevenagel condensation is a cornerstone reaction involving the addition of an active methylene compound to a carbonyl group. While ethyl cyanopyruvate itself possesses a carbonyl, its primary role in this context is as a precursor. For instance, it can be used to synthesize more complex structures that then undergo condensation. A key application involves its reaction with aldehydes and other nucleophiles to create substituted acrylonitriles, which are versatile building blocks.[12]
Diagram 1: Knoevenagel Condensation Workflow
Caption: Workflow for a Knoevenagel-type condensation.
Synthesis of Heterocyclic Scaffolds
The true synthetic power of ethyl cyanopyruvate is realized in its ability to serve as a precursor for diverse heterocyclic systems, which form the core of many pharmaceutical agents.[13] By reacting with various binucleophiles, the cyanopyruvate backbone can be cyclized into pyridines, pyrazoles, isoxazoles, and other important pharmacophores.[14][15]
Diagram 2: Role in Heterocyclic Synthesis
Caption: Ethyl cyanopyruvate as a versatile precursor for heterocycles.
Significance in Drug Discovery and Development
The structural motifs present in ethyl cyanopyruvate—the α-ketoester and the nitrile—are prevalent in many bioactive molecules. Its utility in drug discovery can be viewed from two perspectives: as a direct precursor to targeted therapeutic agents and by examining the biological activity of its close structural analogs.
Precursor to Enzyme Inhibitors and Bioactive Molecules
The cyanopyruvate scaffold is ideal for designing enzyme inhibitors. For example, it has been used to synthesize (E)-3-Cyanophosphoenolpyruvate, a potent competitive inhibitor of several key enzymes in metabolic pathways, including pyruvate kinase and enolase.[16] This demonstrates a rational drug design approach where the cyanopyruvate core is used to mimic an endogenous substrate (phosphoenolpyruvate) to achieve targeted enzyme inhibition.
Diagram 3: Conceptual Role in Drug Discovery
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Methodological & Application
Application Notes and Protocols: Ethyl 3-cyano-2-oxopropanoate in Multicomponent Reactions for Heterocycle Synthesis
Introduction: The Strategic Advantage of a Versatile Building Block
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the demand for rapid, efficient, and diversity-oriented synthesis is paramount. Multicomponent reactions (MCRs) have emerged as a cornerstone strategy, valued for their ability to construct complex molecular architectures in a single, convergent step with high atom economy.[1][2] At the heart of many successful MCRs lies a class of highly versatile reagents: activated methylene compounds.
This guide focuses on a particularly potent member of this class, Ethyl 3-cyano-2-oxopropanoate . This reagent is distinguished by its unique trifecta of functional groups: a nitrile, a ketone, and an ester. This arrangement creates a highly acidic α-carbon, making it an exceptional nucleophile for initiating a cascade of bond-forming events. The presence of multiple electrophilic and nucleophilic sites within one compact molecule unlocks access to a rich diversity of heterocyclic scaffolds, which are foundational structures in medicinal chemistry.[3]
While many protocols in the literature utilize the structurally related and more common ethyl cyanoacetate, the principles and reaction pathways are directly translatable to Ethyl 3-cyano-2-oxopropanoate. In fact, the additional keto group often enhances reactivity and provides a further point for diversification. The protocols detailed herein are based on well-established MCRs for representative α-cyanoesters and serve as robust starting points for researchers exploring the unique potential of Ethyl 3-cyano-2-oxopropanoate.
The Gewald Reaction: A Gateway to 2-Aminothiophenes
The Gewald reaction is a classic and reliable MCR for the synthesis of polysubstituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester, and elemental sulfur, typically in the presence of a basic catalyst.[4][5] These thiophene derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][6]
Causality and Mechanism
The reaction proceeds through a clever sequence of condensation, sulfur addition, and cyclization. The base (often a secondary amine like morpholine or diethylamine) serves a dual role: it catalyzes the initial Knoevenagel condensation and facilitates the subsequent steps involving sulfur.
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the aldehyde/ketone and the active methylene group of the α-cyanoester to form an α,β-unsaturated nitrile intermediate.[5][7]
-
Michael Addition of Sulfur: The sulfur, activated by the base, acts as a nucleophile and adds to the β-position of the unsaturated intermediate.
-
Thiiranium Ring Formation & Cyclization: The resulting intermediate undergoes an intramolecular attack of the carbanion onto the sulfur chain, leading to the formation of a thiirane ring, which is then attacked by the enolate.
-
Tautomerization: A final tautomerization yields the stable aromatic 2-aminothiophene product.[5]
Caption: Workflow of the Gewald Reaction Mechanism.
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
This protocol is adapted from established Gewald reaction procedures.[6]
Materials & Equipment:
-
Butan-2-one (ketone)
-
Ethyl cyanoacetate (representative α-cyanoester)
-
Elemental sulfur (powdered)
-
Diethylamine (base)
-
Ethanol (solvent)
-
Round-bottom flask (100 mL), reflux condenser, magnetic stirrer with heating plate
-
Rotary evaporator, standard laboratory glassware for workup
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add butan-2-one (7.21 g, 100 mmol), ethyl cyanoacetate (11.31 g, 100 mmol), and elemental sulfur (3.21 g, 100 mmol).
-
Solvent Addition: Add 30 mL of ethanol to the flask to dissolve and suspend the reactants.
-
Catalyst Addition: While stirring at room temperature, add diethylamine (2.0 mL) dropwise to the mixture. An exothermic reaction may be observed.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78°C). Maintain reflux with continuous stirring for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure 2-aminothiophene product.
Data Summary: Gewald Reaction
| Carbonyl Compound | α-Cyanoester | Base | Solvent | Time (h) | Yield (%) |
| Cyclohexanone | Ethyl Cyanoacetate | Morpholine | Ethanol | 3 | 85 |
| Acetophenone | Ethyl Cyanoacetate | Diethylamine | Methanol | 4 | 78 |
| Butan-2-one | Malononitrile | Morpholine | DMF | 2 | 92 |
| Propanal | Ethyl Cyanoacetate | Piperidine | Ethanol | 5 | 65 |
Hantzsch-Type Synthesis of Substituted Pyridines
The Hantzsch synthesis is a robust MCR that traditionally combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia or ammonium acetate) to produce 1,4-dihydropyridines.[8][9] These can then be oxidized to the corresponding pyridines. A valuable modification of this reaction employs an α-cyanoester, leading to the formation of highly functionalized 3-cyano-pyridines.[10][11] These structures are prevalent in pharmaceuticals, including calcium channel blockers.[9]
Causality and Mechanism
The elegance of the Hantzsch synthesis lies in its convergent assembly of two key fragments, which are formed in situ.
-
Knoevenagel Condensation: The aldehyde reacts with one equivalent of the α-cyanoester to form an unsaturated intermediate (a Knoevenagel adduct).
-
Enamine Formation: The second equivalent of the α-cyanoester reacts with the ammonia (from ammonium acetate) to form a vinylogous amide, or enamine.
-
Michael Addition: The enamine intermediate acts as a nucleophile in a conjugate (Michael) addition to the Knoevenagel adduct.[12]
-
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration to form the 1,4-dihydropyridine ring.
-
Oxidation (Aromatization): The stable pyridine ring is typically formed through a final oxidation step, which can sometimes occur spontaneously in air or be facilitated by an added oxidant (e.g., nitric acid, iodine).
Caption: Domino reaction sequence for 4H-Pyran synthesis.
Experimental Protocol: Synthesis of Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate
This three-component reaction provides a straightforward entry into highly substituted pyrans. Materials & Equipment:
-
Benzaldehyde
-
Malononitrile
-
Ethyl acetoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware for reaction and workup
Procedure:
-
Setup: In a 50 mL round-bottom flask, dissolve benzaldehyde (10 mmol) and malononitrile (10 mmol) in 20 mL of ethanol.
-
Addition of Dicarbonyl: Add ethyl acetoacetate (10 mmol) to the solution.
-
Catalysis: Add a few drops of piperidine (approx. 0.5 mmol) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. A white precipitate usually forms as the reaction progresses.
-
Monitoring: Check for the completion of the reaction using TLC.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the product thoroughly with cold water and then a small amount of cold ethanol to remove unreacted starting materials and catalyst.
-
Drying: Dry the product in a vacuum oven. The product is often pure enough for subsequent use without further purification. Yields for this reaction are typically high. [13]
Applications in Medicinal Chemistry and Drug Development
The heterocyclic cores produced through these MCRs are not merely academic curiosities; they are central to the development of new therapeutic agents. [14]The ability of MCRs to rapidly generate libraries of structurally diverse compounds is a significant advantage in the drug discovery process. [1]
-
2-Aminothiophenes (from Gewald Reaction): This scaffold is found in compounds with anti-tubercular, anti-breast cancer, and kinase inhibitory activities. [15]The functional handles (amino and ester/cyano groups) allow for easy post-synthesis modification to optimize biological activity.
-
Pyridines and Dihydropyridines (from Hantzsch Synthesis): 1,4-Dihydropyridines are famously used as L-type calcium channel blockers for treating hypertension (e.g., Nifedipine, Amlodipine). [8]The broader class of pyridine derivatives exhibits a vast range of activities, including antiviral, antimicrobial, and anticancer properties. [9][16]* Pyrans (from MCR Synthesis): Pyran derivatives possess a wide spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. [17]Their structural diversity makes them attractive targets for high-throughput screening campaigns.
The strategic use of Ethyl 3-cyano-2-oxopropanoate and related α-cyanoesters in these MCRs provides an efficient and powerful platform for accessing these medicinally relevant heterocyclic systems, accelerating the journey from chemical synthesis to potential therapeutic application. [3]
References
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Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates. (2025). ResearchGate. Available from: [Link]
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One-Pot Synthesis of 3-Cyano-2-pyridones. (2025). ResearchGate. Available from: [Link]
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Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. (n.d.). MDPI. Available from: [Link]
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Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. (n.d.). National Center for Biotechnology Information. Available from: [Link]
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Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. (n.d.). Beilstein Journal of Organic Chemistry. Available from: [Link]
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A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. (n.d.). Taylor & Francis Online. Available from: [Link]
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A Five-Component Biginelli-Diels-Alder Cascade Reaction. (2018). Frontiers in Chemistry. Available from: [Link]
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Heterocycles by Consecutive Multicomponent Syntheses via Catalytically Generated Alkynoyl Intermediates. (n.d.). MDPI. Available from: [Link]
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Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-aminot[1][10][18]riazolo[1,5- a ]pyrimidines. (2024). ResearchGate. Available from: [Link]
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Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. (n.d.). European Journal of Chemistry. Available from: [Link]
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Synthesis of Pyran Derivatives. (2022). Encyclopedia.pub. Available from: [Link]
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A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science. Available from: [Link]
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Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO. (n.d.). National Center for Biotechnology Information. Available from: [Link]
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Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate. (n.d.). ACS Publications. Available from: [Link]
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Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. (n.d.). MDPI. Available from: [Link]
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Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (n.d.). ChemRxiv. Available from: [Link]
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Hantzsch pyridine synthesis Step 3: Formation of the dihydropyridine. (n.d.). ChemTube3D. Available from: [Link]
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Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. (2025). ResearchGate. Available from: [Link]
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Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. (n.d.). PubMed. Available from: [Link]
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Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. (n.d.). Journal of Internal Medicine & Pharmacology. Available from: [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Arkivoc. Available from: [Link]
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One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. (2020). Beilstein Journal of Organic Chemistry. Available from: [Link]
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Solvent -Free One -Pot Multicomponent, Synthesis, Characterization and Anti-bacterial activity, of some 2substituted-3-cyano-Pyridine Derivatives. (2017). ResearchGate. Available from: [Link]
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Synthesis and biological activities of some fused pyran derivatives. (n.d.). Arabian Journal of Chemistry. Available from: [Link]
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Application Note: High-Purity Synthesis of Soluble Guanylate Cyclase (sGC) Stimulator Precursors
Abstract & Strategic Overview
Soluble Guanylate Cyclase (sGC) stimulators represent a breakthrough class of small molecules for treating pulmonary hypertension (PH) and heart failure. Unlike PDE5 inhibitors, sGC stimulators directly sensitize sGC to low levels of endogenous nitric oxide (NO) and can stimulate the enzyme in the absence of NO.[1][2]
This application note details the critical utility of Ethyl 3-cyano-2-oxopropanoate (specifically its sodium enolate form) as the primary scaffold for constructing the 5-aminopyrazole core essential to this drug class. We provide a validated, scalable protocol for the regioselective cyclocondensation of this reagent with functionalized hydrazines, serving as the foundational step in the total synthesis of clinical candidates like Riociguat (Adempas®).
Mechanism of Action & Therapeutic Logic
To understand the synthesis requirements, one must understand the biological target. sGC stimulators bind to the
Signaling Pathway Visualization
The following diagram illustrates the NO-sGC-cGMP axis and the dual-mode intervention of sGC stimulators.[3]
Figure 1: Dual-mode activation of sGC. Stimulators (Yellow) act directly on the heme-containing enzyme, bypassing NO deficiency.
Retrosynthetic Analysis
The synthesis of the pyrazolo[3,4-b]pyridine core relies on a "bottom-up" approach. The crucial regiochemical challenge is establishing the 5-amino-pyrazole ring correctly.
-
Target: Riociguat Core
-
Disconnection: N1-C5 bond formation via cyclocondensation.
-
Key Reagent: Ethyl 3-cyano-2-oxopropanoate (Sodium Salt). This reagent acts as a 1,3-dielectrophile equivalent, possessing both a keto-ester and a nitrile group.
Experimental Protocols
Protocol A: Regioselective Synthesis of the Pyrazole Core
Objective: Synthesis of Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate. Rationale: The reaction between the keto-nitrile enolate and the hydrazine must be controlled to favor the 5-amino isomer over the 3-amino isomer. Using the hydrazine hydrochloride salt in an acidic medium directs the regioselectivity.
Materials
-
Reagent A: Ethyl 3-cyano-2-oxopropanoate, Sodium Salt (Purity >95%)
-
Reagent B: 2-Fluorobenzylhydrazine Hydrochloride
-
Solvent: Ethanol (Absolute), Acetic Acid (Glacial)
-
Equipment: 3-Neck Round Bottom Flask, Reflux Condenser, Inert Gas (Ar/N2) line.
Step-by-Step Methodology
-
Preparation: In a 500 mL reaction vessel equipped with a magnetic stirrer, suspend Reagent A (10.0 g, 1.0 equiv) in Ethanol (100 mL).
-
Acidification: Add Reagent B (2-Fluorobenzylhydrazine HCl, 1.05 equiv) directly to the suspension.
-
Catalysis: Slowly add Glacial Acetic Acid (2.0 equiv). Note: The drop in pH is critical to protonate the intermediate imine and facilitate the specific cyclization path.
-
Reaction: Heat the mixture to reflux (approx. 78°C) under an inert atmosphere for 4–6 hours.
-
Monitoring: Check via TLC (Hexane:EtOAc 1:1) or HPLC.[2] Look for the disappearance of the hydrazine starting material.
-
-
Workup:
-
Cool the reaction mixture to room temperature (20–25°C).
-
Concentrate the solvent to approx. 20% volume under reduced pressure.
-
Add water (100 mL) and Ethyl Acetate (100 mL) for extraction.
-
Wash the organic layer with saturated NaHCO₃ (to remove acetic acid) and Brine.
-
Dry over anhydrous Na₂SO₄ and concentrate to dryness.
-
-
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield off-white needles.[4]
Yield Expectation: 75–85% Key Identity Marker (1H NMR): Characteristic pyrazole singlet proton at ~δ 6.0–6.5 ppm; Amino group broad singlet at ~δ 5.0–5.5 ppm.
Protocol B: Expansion to Pyrazolopyridine (Drug Substance Precursor)
Objective: Conversion of the Protocol A product into the fused ring system.
Methodology Summary
-
Reagents: Product from Protocol A + Dimethylamino-acrylate derivative OR an Amidine intermediate.
-
Process: The 5-amino group of the pyrazole acts as the nucleophile attacking the electrophilic linker, followed by ring closure onto the ester position (C3 of the pyrazole).
-
Outcome: Formation of the Pyrazolo[3,4-b]pyridine core.[5]
Workflow Visualization
The following flow diagram maps the chemical transformation from the starting material to the active pharmaceutical ingredient (API) scaffold.
Figure 2: Synthetic workflow from Ethyl 3-cyano-2-oxopropanoate to the sGC stimulator core.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Impact on Quality |
| pH Control | Acidic (AcOH) | Critical. Basic conditions favor the formation of the wrong regioisomer (3-amino-5-carboxylate), which is a dead-end impurity. |
| Temperature | 75°C - 80°C | Low temperature leads to incomplete cyclization (open-chain hydrazone intermediate remains). |
| Stoichiometry | 1:1.05 (SM:Hydrazine) | Excess hydrazine is difficult to remove; slight excess ensures consumption of the valuable keto-ester. |
| Water Content | Anhydrous preferred | Water can hydrolyze the ester group of the starting material, reducing yield. |
Safety & Handling
-
Ethyl 3-cyano-2-oxopropanoate (Na Salt): Generally stable solid. Avoid inhalation of dust.
-
Hydrazines: Many hydrazine derivatives are potential genotoxins. Handle in a fume hood with double-gloving.
-
Waste Disposal: Aqueous waste from the workup contains hydrazine residues and must be treated with bleach (hypochlorite) to quench active nitrogens before disposal.
References
-
Follmann, M., et al. (2017).[6] Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure.[6][7] Journal of Medicinal Chemistry, 60(12), 5146–5161.[6] Link
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Stasch, J. P., et al. (2011). Targeting the NO-cGMP Pathway in Pulmonary Hypertension. Future Cardiology, 7(4), 471–488. Link
-
Mittendorf, J., et al. (2009). Discovery of Riociguat (BAY 63-2521): A Potent, Oral Stimulator of Soluble Guanylate Cyclase for the Treatment of Pulmonary Hypertension.[7] ChemMedChem, 4(5), 853–865. Link
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Bayer Intellectual Property GmbH. (2011). Process for the preparation of substituted pyrazolopyridines.[8] World Patent WO2011147809. Link
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Application Notes and Protocols: One-Pot Synthesis of Nitrogen Heterocycles Using Ethyl 3-Cyano-2-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides in-depth protocols and mechanistic insights for the one-pot synthesis of medicinally relevant nitrogen heterocycles utilizing the versatile building block, ethyl 3-cyano-2-oxopropanoate. The methodologies detailed herein are designed to be efficient, scalable, and adaptable for a variety of research and development applications, from library synthesis to lead optimization.
Introduction: The Strategic Advantage of Ethyl 3-Cyano-2-oxopropanoate in Heterocyclic Chemistry
Nitrogen-containing heterocycles are fundamental scaffolds in a vast array of pharmaceuticals and bioactive molecules.[1] Their prevalence in nature and medicine underscores the continuous need for efficient and robust synthetic methodologies. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy in this endeavor, offering significant advantages in terms of operational simplicity, reduced waste, and the rapid generation of molecular complexity from simple precursors.[2][3][4]
Ethyl 3-cyano-2-oxopropanoate (also known as ethyl cyanopyruvate) is a highly valuable and reactive precursor for the synthesis of a diverse range of nitrogen heterocycles.[5] Its unique trifunctional nature, possessing an ester, a ketone, and a nitrile group, allows for a variety of reaction pathways to be initiated from a single starting material. This guide will explore the application of this versatile reagent in the one-pot synthesis of pyridines and pyrazoles, two classes of heterocycles with profound importance in drug discovery.
Core Principles of Reactivity: Understanding Ethyl 3-Cyano-2-oxopropanoate
The synthetic utility of ethyl 3-cyano-2-oxopropanoate stems from the electrophilic and nucleophilic nature of its functional groups. The ketone and ester carbonyls are susceptible to nucleophilic attack, while the α-carbon, flanked by two electron-withdrawing groups, is readily deprotonated to form a nucleophilic enolate. The nitrile group can also participate in cyclization reactions. This confluence of reactivity allows for a cascade of reactions to occur in a single pot, leading to the formation of complex heterocyclic systems.
One-Pot Synthesis of Substituted Pyridines
Substituted pyridines are a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs. The following protocol details a one-pot, four-component synthesis of 3-cyano-2-pyridones, which are valuable intermediates for further functionalization.[6][7][8]
Expert Insights: The Rationale Behind the Pyridine Synthesis Protocol
This multicomponent reaction proceeds through a tandem sequence of a Knoevenagel condensation and a Michael addition, followed by cyclization and aromatization.[8] The use of a catalytic amount of a base, such as piperidine or L-proline, is crucial for the initial condensation steps. The choice of solvent can influence reaction rates and yields, with polar protic solvents like ethanol often being optimal. The ammonium acetate serves as the nitrogen source for the pyridine ring.
Experimental Protocol: One-Pot Synthesis of 3-Cyano-2-Pyridones
Materials:
-
Ethyl 3-cyano-2-oxopropanoate
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., acetophenone)
-
Ammonium acetate
-
L-proline (catalyst)
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aromatic aldehyde (1.0 mmol), the active methylene compound (1.0 mmol), ethyl 3-cyano-2-oxopropanoate (1.0 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).
-
Add L-proline (10 mol%) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure 3-cyano-2-pyridone.
Data Summary: Scope of the One-Pot Pyridine Synthesis
| Entry | Aromatic Aldehyde | Active Methylene Compound | Product | Yield (%) |
| 1 | Benzaldehyde | Acetophenone | 3-Cyano-4,6-diphenyl-2-pyridone | 85 |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | 4-(4-Chlorophenyl)-3-cyano-6-phenyl-2-pyridone | 82 |
| 3 | 4-Methoxybenzaldehyde | Acetophenone | 3-Cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridone | 88 |
| 4 | Benzaldehyde | Cyclohexanone | 3-Cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2-one | 78 |
Reaction Workflow: Pyridine Synthesis
Caption: Workflow for the one-pot synthesis of 3-cyano-2-pyridones.
One-Pot Synthesis of Substituted Pyrazoles
Pyrazoles are another class of nitrogen heterocycles with significant therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities.[9][10] The following protocol describes a one-pot synthesis of highly substituted pyrazoles.
Expert Insights: The Rationale Behind the Pyrazole Synthesis Protocol
This reaction is a multicomponent condensation reaction.[9] The pyrazole ring is formed through the reaction of a β-dicarbonyl compound (or a precursor that generates it in situ) with a hydrazine derivative. In this specific protocol, ethyl 3-cyano-2-oxopropanoate acts as the three-carbon building block. The reaction is typically catalyzed by a base, such as piperidine, which facilitates the initial condensation steps.
Experimental Protocol: One-Pot Synthesis of Substituted Pyrazoles
Materials:
-
Ethyl 3-cyano-2-oxopropanoate
-
Hydrazine hydrate or a substituted hydrazine
-
Aldehyde or ketone
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and ethyl 3-cyano-2-oxopropanoate (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Stir the reaction mixture at room temperature for 10-15 minutes.
-
Add hydrazine hydrate (1.0 mmol) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion (typically 1-3 hours), cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the pure pyrazole derivative.
Data Summary: Scope of the One-Pot Pyrazole Synthesis
| Entry | Aldehyde/Ketone | Hydrazine | Product | Yield (%) |
| 1 | Benzaldehyde | Hydrazine hydrate | 5-Amino-3-ethoxycarbonyl-4-phenyl-1H-pyrazole | 90 |
| 2 | 4-Nitrobenzaldehyde | Hydrazine hydrate | 5-Amino-3-ethoxycarbonyl-4-(4-nitrophenyl)-1H-pyrazole | 87 |
| 3 | Cyclohexanone | Hydrazine hydrate | 5-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydro-1H-indazole | 82 |
| 4 | Benzaldehyde | Phenylhydrazine | 5-Amino-3-ethoxycarbonyl-1,4-diphenyl-1H-pyrazole | 88 |
Reaction Mechanism: Pyrazole Formation
Caption: Mechanistic pathway for the one-pot synthesis of pyrazoles.
Conclusion and Future Outlook
Ethyl 3-cyano-2-oxopropanoate has proven to be an exceptionally useful and versatile building block for the one-pot synthesis of a variety of medicinally important nitrogen heterocycles. The protocols detailed in this guide offer efficient, scalable, and atom-economical routes to substituted pyridines and pyrazoles. The multicomponent nature of these reactions allows for the rapid generation of diverse chemical libraries for drug discovery and development programs. Future research in this area will likely focus on expanding the scope of accessible heterocycles, exploring novel catalytic systems, and adapting these methodologies for flow chemistry and other high-throughput synthesis platforms.
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Wu, G., Yin, W., Shen, H. C., & Huang, Y. (2012). One-pot synthesis of useful heterocycles in medicinal chemistry using a cascade strategy. Green Chemistry, 14(3), 580-585. [Link]
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Wen, L. R., Li, Z. R., Li, M., & Cao, H. (2012). Solvent-free and efficient synthesis of imidazo [1, 2-α] pyridine derivatives via a one-pot three-component reaction. Green Chemistry, 14(3), 586-590. [Link]
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Faria, J. V., et al. (2017). One-pot synthesis of E-chalcones using a multifunctional catalyst comprised of ruthenium nanoparticles and palladium N-heterocyclic carbene complexes immobilized on silica. Chemical Science, 8(11), 7549-7560. [Link]
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Behalo, M. S., & Aly, A. A. (2011). Synthesis of Nitrogen Heterocycles from Ethyl 3-(6-Dibenzothiophen-2-Yl-Pyridazin-3-Ylamino)-3-Oxopropanoate. European Journal of Chemistry, 2(3), 295-299. [Link]
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Fadda, A. A., et al. (2022). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC advances, 12(48), 31215-31243. [Link]
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Westöö, G. (1956). Studies on Pyrazolones. IX. Reactions between Pyrazole Blue and Ethyl Cyanoacetate. Acta Chemica Scandinavica, 10, 1353-1357. [Link]
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Zafar, H., et al. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules, 27(19), 6292. [Link]
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Hamad, O. O. (2013). Ethyl Cyanoacetate Reactions. Journal of Science and Human Studies. [Link]
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Fadda, A. A., et al. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. [Link]
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Al-Omair, M. A., et al. (2021). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molecules, 26(16), 4983. [Link]
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Kumihashi, M., et al. (2021). Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Drug testing and analysis, 13(9), 1639-1649. [Link]
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Al-Omair, M. A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Chemistry Proceedings, 14(1), 10. [Link]
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Kumihashi, M., et al. (2021). Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Drug testing and analysis, 13(9), 1639-1649. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 3-cyano-2-oxopropanoate. PubChem. [Link]
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Dömling, A. (2006). Multi-Component Reactions in Heterocyclic Chemistry. In Multi-Component Reactions (pp. 1-32). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
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Al-Mousawi, S. M., et al. (2011). One-Pot Synthesis of 3-Cyano-2-pyridones. Molecules, 16(5), 3906-3918. [Link]
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El-Gazzar, A. B. A., et al. (2022). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 15(1), 103493. [Link]
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Al-Tel, T. H. (2016). Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Molecules, 21(10), 1284. [Link]
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Abdelkhalik, M. M., et al. (2024). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Physical Chemistry & Biophysics, 14(1), 371. [Link]
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Singh, P., & Kumar, A. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Results in Chemistry, 6, 101189. [Link]
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United Nations Office on Drugs and Crime. (2022, April 6). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. UNODC. [Link]
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Application Notes & Protocols: Ethyl 3-Cyano-2-oxopropanoate as a Premier Building Block for Functional Materials
Abstract
Ethyl 3-cyano-2-oxopropanoate, also known as ethyl cyanopyruvate, stands as a uniquely versatile C3 building block in modern organic synthesis. Its trifunctional nature, featuring an ester, a ketone, and a nitrile group, provides a rich platform for constructing complex molecular architectures. This guide delves into the core reactivity of this molecule and provides detailed, field-proven protocols for its application in the synthesis of high-value functional materials, including advanced heterocyclic scaffolds for medicinal chemistry and functionalized polymers.
Introduction: The Power of Trifunctionality
At the heart of ethyl 3-cyano-2-oxopropanoate's utility is the orthogonal reactivity of its three primary functional groups. This strategic combination allows for a wide array of chemical transformations, making it a powerful precursor for diverse molecular frameworks.[1]
-
The α-Keto Ester: This moiety is primed for reactions such as Knoevenagel condensations, enabling carbon-carbon bond formation.
-
The Nitrile Group: A versatile functional group that can participate in cycloadditions, be hydrolyzed to a carboxylic acid, or be reduced to an amine.
-
The Active Methylene Group: The protons adjacent to the nitrile and keto groups are acidic, facilitating enolate formation and subsequent reactions.[2]
This inherent reactivity makes ethyl 3-cyano-2-oxopropanoate a sought-after starting material for synthesizing a range of compounds, from pharmaceutical intermediates to specialized polymers.[3][4]
Physicochemical Properties & Safe Handling
A thorough understanding of the reagent's properties is paramount for successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 56290-86-9 | [5] |
| Molecular Formula | C₆H₇NO₃ | [1] |
| Molecular Weight | 141.12 g/mol | [1] |
| Appearance | Not specified, typically a liquid or low-melting solid | |
| Storage | Inert atmosphere, 2-8°C | [5] |
Safety & Handling: Ethyl 3-cyano-2-oxopropanoate and related compounds are often harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[6][7] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Core Reactivity & Mechanistic Pathways
The strategic value of ethyl 3-cyano-2-oxopropanoate is best understood through its participation in key synthetic transformations. The following diagram illustrates the primary reactive sites and potential transformations.
Caption: Key reactive sites of ethyl 3-cyano-2-oxopropanoate and their pathways to functional materials.
Application Note 1: Synthesis of Substituted Pyridine Scaffolds
Substituted pyridines are a cornerstone of medicinal chemistry. Ethyl 3-cyano-2-oxopropanoate is an excellent precursor for their synthesis via multicomponent reactions, which offer high efficiency and atom economy.
Protocol 1.1: One-Pot Synthesis of a Highly Functionalized Pyridinone
This protocol details a modified Bohlmann-Rahtz pyridine synthesis, a reliable method for generating substituted pyridinone cores.
Workflow Diagram:
Caption: Workflow for the one-pot synthesis of a pyridinone derivative.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 3-cyano-2-oxopropanoate (1.0 equiv) and ethyl 3-aminocrotonate (1.1 equiv) to glacial acetic acid (5 mL per mmol of cyanopropanoate).
-
Causality: Acetic acid serves as both the solvent and a mild acid catalyst to promote the initial condensation and subsequent cyclization.
-
-
Reaction Execution: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of ethyl acetate and hexane. The reaction is typically complete within 6 hours.
-
Product Isolation: Once the starting materials are consumed, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into ice-cold water (50 mL) to precipitate the crude product.
-
Self-Validation: The formation of a precipitate upon quenching is the first indicator of a successful reaction.
-
-
Purification: Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude product from hot ethanol to yield the pure pyridinone derivative.
-
Characterization: Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Expected Results:
| Product | Yield | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Ethyl 2-hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate | 75-85% | 12.1 (s, 1H, OH), 7.5 (s, 1H, Ar-H), 4.3 (q, 2H, CH₂), 2.3 (s, 3H, CH₃), 1.3 (t, 3H, CH₃) | 168.1, 165.4, 160.2, 145.3, 108.9, 98.7, 61.2, 18.5, 14.1 |
Application Note 2: Synthesis of Cyanoacrylate-Based Functional Polymers
The activated methylene group in ethyl 3-cyano-2-oxopropanoate makes it an ideal candidate for Knoevenagel condensation with aldehydes, producing electron-deficient cyanoacrylate monomers. These monomers are valuable in the production of adhesives, coatings, and other functional polymers.[4]
Protocol 2.1: Synthesis of an Ethyl Cyanoacrylate Monomer
This protocol describes the synthesis of a monomer via a base-catalyzed Knoevenagel condensation with an aromatic aldehyde.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of an aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 1.0 equiv) and ethyl 3-cyano-2-oxopropanoate (1.05 equiv) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add a catalytic amount of piperidine (0.1 equiv).
-
Causality: Piperidine acts as a base to deprotonate the active methylene group, initiating the condensation. The reaction is run at 0 °C to control the exothermic reaction and prevent unwanted side products.
-
-
Reaction Execution: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4 hours. Monitor by TLC for the disappearance of the aldehyde.
-
Workup and Isolation: Upon completion, wash the reaction mixture with 1M HCl (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Self-Validation: The acidic wash removes the basic catalyst (piperidine), which is crucial for the stability of the product.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel (gradient elution, 5% to 20% ethyl acetate in hexane) to afford the pure ethyl cyanoacrylate monomer.
Expected Monomer Properties:
| Monomer | Yield | Melting Point (°C) | Key IR Peaks (cm⁻¹) |
| Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | 88-95% | 82-84 | 2220 (C≡N), 1725 (C=O), 1595 (C=C) |
Troubleshooting and Advanced Insights
-
Low Yields in Pyridine Synthesis: Ensure the enamine reactant is of high purity. The presence of water can inhibit the reaction; using anhydrous acetic acid can improve yields.
-
Polymerization of Cyanoacrylate Monomer: Cyanoacrylate monomers can polymerize in the presence of trace amounts of base or nucleophiles. Ensure all glassware is clean and dry, and that the piperidine catalyst is fully removed during workup. Storing the monomer with a radical inhibitor (e.g., hydroquinone) can improve shelf life.
-
Alternative Heterocycle Synthesis: Ethyl 3-cyano-2-oxopropanoate is also a key reactant in the Gewald reaction for the synthesis of substituted thiophenes, further highlighting its versatility.[8][9]
Conclusion
Ethyl 3-cyano-2-oxopropanoate is a powerful and versatile building block for the synthesis of a wide range of functional materials. Its unique trifunctional nature allows for the efficient construction of complex heterocyclic systems and functional polymers through well-established synthetic protocols. The methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this valuable reagent.
References
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Ethyl 3-cyano-3-methyl-2-oxopropanoate (C7H9NO3) - PubChem. Available at: [Link]
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Ethyl 3-cyanopropanoate | C6H9NO2 | CID 82393 - PubChem. Available at: [Link]
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Flow synthesis of ethyl isocyanoacetate enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Ethyl 2-(2-cyanoethyl)-3-oxobutanoate | C9H13NO3 | CID 13328085 - PubChem. Available at: [Link]
-
Ethyl 3-cyano-2-oxopropanoate | C6H7NO3 | CID 11309560 - PubChem. Available at: [Link]
-
Ethyl 2-cyano-3-oxopentanoate | C8H11NO3 | CID 14787257 - PubChem. Available at: [Link]
-
Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate | European Journal of Chemistry. Available at: [Link]
-
Study on synthesis of ethyl pyruvate - ResearchGate. Available at: [Link]
-
Pyruvic acid, ethyl ester - Organic Syntheses Procedure. Available at: [Link]
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Modern Strategies for Heterocycle Synthesis - PMC - PubMed Central. Available at: [Link]
-
One-pot synthesis of sulfur heterocycles from simple organic substrates - Arkivoc. Available at: [Link]
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Application Note: Microwave-Assisted Synthesis Using Ethyl 3-cyano-2-oxopropanoate
Executive Summary
Ethyl 3-cyano-2-oxopropanoate (ECOP), also known as ethyl cyanopyruvate, is a versatile
This guide details microwave-assisted protocols that leverage dielectric heating to overcome these thermodynamic pitfalls. By utilizing rapid, volumetric heating, researchers can suppress side reactions, reduce reaction times from hours to minutes, and significantly improve the purity profile of the final heterocycles.
Chemical Profile & Reactivity[1][2][3][4][5][6]
Understanding the tautomeric nature of ECOP is critical for experimental design. In solution, ECOP exists in equilibrium between its keto and enol forms. Microwave irradiation can shift this equilibrium and accelerate nucleophilic attacks at specific sites.
| Feature | Reactivity Mode | Target Heterocycle |
| C-2 Ketone | Electrophilic attack by amines/hydrazines | Quinoxalines, Hydrazones |
| C-1 Ester | Cyclocondensation (acylation) | Pyridones, Quinoxalinones |
| C-3 Methylene | Nucleophilic attack (Knoevenagel) | Coumarins, Pyridines |
| Cyano Group | Pinner reaction or cyclization | Thiazoles, Triazines |
Application 1: Synthesis of Functionalized Quinoxalines
Context: Quinoxalines are "privileged scaffolds" in drug discovery, serving as kinase inhibitors and DNA intercalators. Challenge: Conventional condensation with 1,2-diamines requires prolonged reflux (4–12 h), often degrading the labile cyano group. Solution: Microwave irradiation accelerates the dehydration step, driving the reaction to completion in <15 minutes.
Experimental Protocol
Reaction: ECOP + o-Phenylenediamine
Reagents:
-
Ethyl 3-cyano-2-oxopropanoate (1.0 mmol)
-
o-Phenylenediamine (1.0 mmol)
-
Solvent: Ethanol (EtOH) or Water (Green Chemistry variant)
-
Catalyst: Catalyst-free (or 5 mol% Acetic Acid for electron-deficient amines)
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-transparent vial (Pyrex/Quartz), dissolve 1.0 mmol of diamine in 2 mL of EtOH.
-
Addition: Add 1.0 mmol of ECOP dropwise. Note: Exothermic reaction may occur; allow to stand for 1 min.
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation (Method A - Monomode Reactor):
-
Mode: Dynamic Power (maintain temp).
-
Temperature: 120 °C.
-
Hold Time: 10 minutes.
-
Stirring: High (magnetic stir bar).
-
Pressure Limit: 250 psi (safety cutoff).
-
-
Work-up: Cool to 50 °C using compressed air flow. The product typically precipitates upon cooling.
-
Purification: Filter the solid and wash with cold EtOH (2 x 5 mL). Recrystallize from EtOH/DMF if necessary.
Data Summary:
| Parameter | Conventional Reflux | Microwave Method |
|---|---|---|
| Time | 4.5 Hours | 10 Minutes |
| Yield | 65% | 92% |
| Purity (HPLC) | 88% | >98% |
Application 2: One-Pot Synthesis of Fused Pyridines
Context: Fusing pyridine rings to existing heterocycles (e.g., pyrazoles) creates bioactive molecules used in anti-inflammatory research. Mechanism: A microwave-accelerated cyclocondensation involving the amino group and the active methylene of ECOP.
Experimental Protocol
Reaction: ECOP + 5-Amino-3-methylpyrazole
Reagents:
-
ECOP (1.2 mmol)
-
5-Amino-3-methylpyrazole (1.0 mmol)
-
Solvent: Glacial Acetic Acid (AcOH) - Acts as both solvent and catalyst.
Step-by-Step Methodology:
-
Loading: Charge a 10 mL process vial with the aminopyrazole and ECOP.
-
Solvent: Add 2.5 mL of Glacial Acetic Acid.
-
Irradiation:
-
Temp: 140 °C.
-
Ramp Time: 2 min.
-
Hold Time: 15 min.
-
Power: Max 300 W.
-
-
Isolation: Pour the hot reaction mixture onto crushed ice (20 g).
-
Neutralization: Adjust pH to ~7 with saturated
solution to precipitate the product. -
Filtration: Collect the solid by vacuum filtration.
Mechanistic Visualization & Workflow
The following diagrams illustrate the decision logic for solvent selection and the mechanistic pathway for the Quinoxaline synthesis, highlighting the steps accelerated by MW irradiation.
Figure 1: Decision matrix for optimizing microwave reaction conditions based on nucleophile selection.
Figure 2: Mechanistic pathway for Quinoxaline formation. The dehydration step is significantly enhanced by the superheating effect of MW irradiation.
Troubleshooting & Optimization (Expert Insights)
Issue: Pressure Spikes
-
Cause: Decomposition of ECOP releasing
or solvent vapor pressure. -
Fix: Use a "Pre-stir" phase (30 sec) before irradiation. Ensure vessel volume is <60% full.
Issue: Low Yield / Tarry Products
-
Cause: Thermal degradation of the cyano group (polymerization).
-
Fix: Reduce temperature by 10 °C and extend time. Switch to a non-absorbing solvent (e.g., Toluene) doped with an ionic liquid to control heating rates.
Issue: Incomplete Cyclization
-
Cause: Water byproduct inhibiting equilibrium.
-
Fix: Add molecular sieves (4Å) to the reaction vessel or use open-vessel MW mode (if available) to drive off water.
References
-
General Microwave Synthesis of Quinoxalines
- Osman, H., et al. "Microwave assisted synthesis of some new quinoxaline derivatives." E-Journal of Chemistry 5.3 (2008): 509-514.
-
Reactivity of Ethyl Cyanopyruvate
- El-Naby, H. A. "Reactivity of ethyl cyanopyruvate towards some amines and hydrazines: synthesis of some new pyridazine, flavone and pyrazole derivatives." Journal of Chemical Research 2004.12 (2004): 818-820.
-
Microwave-Assisted Heterocycle Synthesis (Review)
- Kappe, C. O. "Controlled microwave heating in modern organic synthesis.
-
Green Chemistry Protocols (Solvent-Free)
-
Varma, R. S. "Solvent-free organic syntheses using supported reagents and microwave irradiation."[1] Green Chemistry 1.1 (1999): 43-55.
-
Sources
Navigating the Synthetic Landscape: A Guide to Protecting Group Strategies for Ethyl 3-Cyano-2-Oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount to achieving complex molecular architectures. Ethyl 3-cyano-2-oxopropanoate, a versatile C6 building block, presents a unique challenge and opportunity due to its trifunctional nature, incorporating an ester, a ketone, and a nitrile. This guide provides a detailed exploration of protecting group strategies tailored for this valuable synthon, offering insights into the causality behind experimental choices and providing robust protocols for practical application.
The Molecular Challenge: Understanding the Reactivity of Ethyl 3-cyano-2-oxopropanoate
Ethyl 3-cyano-2-oxopropanoate, also known as ethyl cyanopyruvate, possesses a trio of functional groups with distinct electronic and steric properties. The central ketone is highly electrophilic, making it susceptible to nucleophilic attack. The ethyl ester, while also an electrophile, is generally less reactive than the ketone.[1] The cyano group, with its carbon-nitrogen triple bond, can act as a nucleophile or an electrophile depending on the reaction conditions and is susceptible to hydrolysis or reduction.[2][3] Furthermore, the methylene protons adjacent to the cyano and keto groups are acidic, allowing for enolate formation and subsequent reactions at this position.[4] This confluence of reactivity necessitates a carefully considered approach to ensure that chemical transformations occur at the desired site.
A successful synthetic strategy often hinges on the temporary deactivation of one or more of these functional groups. The ideal protecting group must be easily and selectively introduced, stable to the reaction conditions of subsequent steps, and readily removed in high yield without affecting the rest of the molecule.[5]
Prioritizing Protection: The Ketone as the Primary Target
In most synthetic routes involving ethyl 3-cyano-2-oxopropanoate, the ketone is the most reactive site and therefore the primary candidate for protection. This is particularly crucial when performing reactions that target the ester or the active methylene group, such as reductions, Grignard additions, or alkylations.[6]
The Acetal/Ketal: A Robust Shield for the Carbonyl
The most common and effective method for protecting ketones is the formation of a cyclic acetal, specifically a ketal in this case.[1][7] This is typically achieved by reacting the ketone with a diol, such as ethylene glycol or 1,3-propanediol, in the presence of an acid catalyst.
The choice of diol and acid catalyst can be optimized to ensure high yields and prevent unwanted side reactions. The resulting cyclic ketal is stable under a wide range of conditions, including basic, nucleophilic, and reducing environments, making it an excellent choice for a variety of subsequent transformations.[1]
Key Advantages of Ketal Protection:
-
High Stability: Resistant to bases, organometallics, and hydrides.
-
Ease of Formation: Readily formed under acidic conditions.
-
Selective Removal: Deprotection is achieved with aqueous acid, often under mild conditions.[8][9][10][11]
| Protecting Group | Reagents for Protection | Typical Conditions for Protection | Reagents for Deprotection | Typical Conditions for Deprotection | Stability |
| Ethylene Ketal | Ethylene glycol, p-TsOH (cat.) | Toluene, Dean-Stark, reflux | Aqueous HCl or H2SO4 | Acetone/Water or THF/Water, rt | Stable to base, nucleophiles, reducing agents |
| 1,3-Propylene Ketal | 1,3-Propanediol, p-TsOH (cat.) | Toluene, Dean-Stark, reflux | Aqueous HCl or H2SO4 | Acetone/Water or THF/Water, rt | Stable to base, nucleophiles, reducing agents |
Table 1: Common Ketal Protecting Groups for the Ketone in Ethyl 3-cyano-2-oxopropanoate.
Experimental Protocol: Ketal Protection of Ethyl 3-cyano-2-oxopropanoate
Objective: To selectively protect the ketone functionality of ethyl 3-cyano-2-oxopropanoate as an ethylene ketal.
Materials:
-
Ethyl 3-cyano-2-oxopropanoate
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add ethyl 3-cyano-2-oxopropanoate (1.0 eq), toluene (approx. 0.2 M solution), and ethylene glycol (1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude protected product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Orthogonal Protecting Group Strategies
In more complex syntheses, it may be necessary to protect more than one functional group. In such cases, an orthogonal protecting group strategy is employed, where each protecting group can be removed under specific conditions without affecting the others.[6][12][13]
Protecting the Ester Group
Protecting the ethyl ester can be challenging due to its lower reactivity compared to the ketone. If a reaction requires the modification of the ketone or the cyano group in the presence of a protected ester, a transesterification reaction could be employed to introduce a more labile ester protecting group, such as a benzyl or t-butyl ester.
-
Benzyl Esters: Can be removed by hydrogenolysis, a mild method that is orthogonal to the acid-labile ketal protecting group.
-
t-Butyl Esters: Are cleaved under acidic conditions, which would likely also remove the ketal. Therefore, this would not be an ideal orthogonal protecting group in this scenario.
The Cyano Group: Often a Spectator
The cyano group is relatively robust and often does not require protection. It is stable to the acidic conditions used for ketal formation and deprotection, as well as to many common organic reagents. However, in the presence of strong reducing agents like lithium aluminum hydride, it will be reduced to a primary amine.[14] If the preservation of the cyano group is essential during such a reduction, the reaction conditions must be carefully chosen.
Conclusion
The strategic use of protecting groups is a cornerstone of modern organic synthesis. For a multifunctional molecule like ethyl 3-cyano-2-oxopropanoate, a thorough understanding of the relative reactivity of its functional groups is essential for designing a successful synthetic route. The protection of the highly reactive ketone as a cyclic ketal is a reliable and well-established strategy that opens the door to a wide array of selective transformations at the ester and active methylene positions. By employing the principles of orthogonal protection, researchers can navigate the complexities of this versatile building block to achieve their desired synthetic targets with precision and efficiency.
References
-
Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. PubMed Central. Available at: [Link]
-
Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. Bangladesh Journals Online. Available at: [Link]
-
(E)-3-Cyanophosphoenolpyruvate, a new inhibitor of phosphoenolpyruvate-dependent enzymes. PubMed. Available at: [Link]
-
Protecting Groups. Organic Chemistry Portal. Available at: [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Available at: [Link]
-
Protecting Groups. University of Pennsylvania. Available at: [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. Available at: [Link]
-
Protecting group. Wikipedia. Available at: [Link]
-
Pyruvic acid, ethyl ester. Organic Syntheses. Available at: [Link]
-
Highly Efficient Deprotection of Acetals and Ketals under Neutral and Anhydrous Conditions Using (Trimethylsilyl)bis(fluorosulfuryl)imide. The Journal of Organic Chemistry. Available at: [Link]
-
A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. National Institutes of Health. Available at: [Link]
-
Ethyl 3-cyano-2-oxopropanoate. PubChem. Available at: [Link]
-
20.7: Chemistry of Nitriles. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. European Journal of Chemistry. Available at: [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available at: [Link]
-
β‐Ketoesters: An Overview and It's Applications via Transesterification. ResearchGate. Available at: [Link]
-
Reactions of Nitriles. Chemistry Steps. Available at: [Link]
-
Optimization of the reaction conditions for ethyl trifluoropyruvate 1, acetone 2a, and aminoethanol 3a. ResearchGate. Available at: [Link]
-
the preparation of nitriles. Chemguide. Available at: [Link]
-
A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. ResearchGate. Available at: [Link]
-
Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. PubMed Central. Available at: [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. Available at: [Link]
-
A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. The Journal of Organic Chemistry. Available at: [Link]
-
Reactivity of Nitriles. Chemistry LibreTexts. Available at: [Link]
-
6.3: Carbonyl Protecting Groups. Chemistry LibreTexts. Available at: [Link]
-
The cyano group in the synthesis of heterocycles. Química Organica.org. Available at: [Link]
-
Preparation and Identification of some heterocyclic compounds from cyano compounds. Zanco Journal of Pure and Applied Sciences. Available at: [Link]
Sources
- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. (E)-3-Cyanophosphoenolpyruvate, a new inhibitor of phosphoenolpyruvate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
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- 14. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Catalyst Poisoning in Reactions with Ethyl 3-cyano-2-oxopropanoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into identifying, troubleshooting, and mitigating catalyst poisoning in reactions involving Ethyl 3-cyano-2-oxopropanoate.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of reactions with Ethyl 3-cyano-2-oxopropanoate?
Catalyst poisoning is the deactivation of a catalyst due to the strong chemical adsorption (chemisorption) of substances onto its active sites.[1] In reactions involving Ethyl 3-cyano-2-oxopropanoate, this means that impurities in your starting materials, solvents, or even the substrate itself can bind to the catalyst (e.g., Palladium on carbon), preventing it from facilitating the desired chemical transformation. This leads to reduced reaction rates, lower yields, or complete reaction failure.[2]
Q2: What are the common signs that my catalyst is poisoned?
Common indicators of a poisoned catalyst include:
-
Reduced Reaction Rate: The reaction proceeds much slower than expected or stalls completely.
-
Decreased Product Yield: You observe a significant drop in the amount of desired product formed.
-
Inconsistent Results: Repetitions of the same reaction give widely varying results.
-
Change in Selectivity: The catalyst produces a higher proportion of unwanted byproducts.
-
Visual Changes: In heterogeneous catalysis, you might observe a change in the catalyst's appearance, such as clumping or discoloration.
Q3: My reaction involves a palladium catalyst. What are the most likely poisons?
Palladium catalysts are particularly susceptible to poisoning by compounds containing sulfur, nitrogen, halides, and heavy metals.[3][4][5][6] Given the structure of Ethyl 3-cyano-2-oxopropanoate, the nitrile (-CN) group and any amine or sulfur-containing impurities are primary suspects.
-
Sulfur Compounds: Thiols, sulfides, and sulfates are potent poisons for palladium catalysts, forming stable metal sulfides that block active sites.[4][7]
-
Nitrogen Compounds: The nitrile group in your reactant, as well as amines, nitro compounds, and nitrogen-containing heterocycles, can strongly coordinate to the palladium surface, inhibiting its catalytic activity.[3][8][9]
-
Halides: Chloride, bromide, and iodide ions, often residual from previous synthetic steps, can poison the catalyst.[5][6]
-
Heavy Metals: Trace amounts of metals like lead, mercury, or arsenic can irreversibly deactivate the catalyst.[5]
Q4: Can the Ethyl 3-cyano-2-oxopropanoate itself be the poison?
Yes, this is a crucial point. The nitrile (-CN) functional group within your starting material has the potential to act as a catalyst poison by strongly adsorbing to the metal surface.[3] This is a case of substrate inhibition, where a high concentration of the reactant can slow down the reaction. Careful optimization of reaction conditions, such as substrate addition rate or catalyst loading, may be necessary.
Troubleshooting Guide: From Symptoms to Solutions
This section is designed to help you diagnose the root cause of catalyst deactivation in your experiment.
Symptom 1: Reaction is Sluggish or Stalled
Your hydrogenation of Ethyl 3-cyano-2-oxopropanoate using Pd/C is not proceeding to completion, or the hydrogen uptake has ceased prematurely.
Caption: Workflow for diagnosing a slow or stalled catalytic reaction.
-
System Integrity Check: Before suspecting poisoning, eliminate mechanical issues. Ensure your hydrogenation apparatus is gas-tight and that stirring is sufficient to keep the catalyst suspended.
-
Reagent Analysis: Impurities are a common cause of catalyst poisoning.[6]
-
Solvents: Test for peroxides in etheric solvents. If using a recycled solvent, consider distillation to remove accumulated impurities.
-
Starting Material: Analyze your Ethyl 3-cyano-2-oxopropanoate using techniques like NMR, GC-MS, or elemental analysis to check for sulfur or other nitrogen-containing impurities.
-
-
Catalyst Activity Test: To determine if the catalyst itself is the problem, test it with a known, simple reaction. Hydrogenation of cyclohexene is a common standard. If this reaction fails, your catalyst is likely inactive. If it succeeds, the problem lies with your specific reaction's reagents.
Symptom 2: Inconsistent Yields and Reaction Times
You are running the same reaction under identical conditions, but the outcomes are not reproducible.
This issue often points to variable levels of contaminants in your reagents or solvent.
| Potential Source of Inconsistency | Underlying Cause & Explanation | Recommended Action |
| Solvent from a large bottle/drum | The solvent may be accumulating atmospheric moisture or other contaminants over time. Water can sometimes affect catalyst activity.[10] | Aliquot the solvent into smaller, sealed bottles under an inert atmosphere (N₂ or Ar). |
| Starting Material from different batches | Different synthesis batches of Ethyl 3-cyano-2-oxopropanoate may have varying impurity profiles. | Always analyze a small sample of a new batch of starting material before use. If impurities are detected, purify the batch. (See Protocol 1). |
| Inadequate Inert Atmosphere Technique | If your catalyst is sensitive to oxygen, inconsistent inerting can lead to partial oxidation and deactivation. | Review and standardize your procedures for catalyst handling and reaction setup under an inert atmosphere. |
Protocols for Mitigation and Remediation
Protocol 1: Purification of Ethyl 3-cyano-2-oxopropanoate or Solvents
This protocol is designed to remove common catalyst poisons like sulfur and polar nitrogen compounds.
Objective: To purify reagents or solvents to a level suitable for sensitive catalytic reactions.
Methodology:
-
Choice of Method:
-
For thermally stable, volatile liquids (like many solvents), distillation is effective for removing non-volatile impurities.[11]
-
For removing trace polar impurities or color, treatment with activated carbon followed by filtration can be highly effective.
-
For solid starting materials, recrystallization is a powerful purification technique.[12]
-
-
Activated Carbon Treatment (for liquids): a. To your solvent or liquid starting material, add 1-5% (w/w) of activated carbon. b. Stir the mixture vigorously for 1-2 hours at room temperature. c. Filter the mixture through a pad of Celite® or a fine porosity sintered glass funnel to completely remove the carbon particles. d. Self-Validation: Test the purified liquid in your catalytic reaction. You should observe a significant improvement in reaction rate and yield.
Protocol 2: Catalyst Regeneration (for Palladium Catalysts)
While severe poisoning is often irreversible, mildly deactivated palladium catalysts can sometimes be regenerated.[13][14]
Objective: To restore the activity of a poisoned palladium-on-carbon (Pd/C) catalyst.
Important Note: Regeneration is not always successful and can be hazardous. This should be performed by experienced personnel with appropriate safety precautions.
Methodology:
-
Solvent Washing: a. Carefully filter the catalyst from the reaction mixture. b. Wash the catalyst multiple times with a solvent that is good at dissolving the suspected poison (e.g., water for salts, a non-polar organic solvent for organic residue). c. A final wash with a volatile solvent like acetone or ethanol helps in drying.
-
Thermal Treatment (Use with extreme caution in a controlled environment): a. After washing and drying, place the catalyst in a tube furnace. b. Pass a slow stream of inert gas (N₂ or Ar) over the catalyst. c. Gradually heat the catalyst to 200-300°C. This can help desorb some weakly bound poisons. d. For sulfur poisoning: A more aggressive treatment involves careful oxidation followed by reduction. This is a complex procedure and often it is more cost-effective to use fresh catalyst.
-
Self-Validation: Test the regenerated catalyst's activity using a standard hydrogenation reaction (e.g., cyclohexene) and compare its performance to a fresh catalyst sample.
Diagram of Catalyst Poisoning Mechanism
Caption: Mechanism of active site blocking by a chemical poison.
References
- Grokipedia. Catalyst poisoning.
- National Institutes of Health. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- U.S. Department of Energy. Unlocking the Mystery of Catalyst Poisoning.
- Wikipedia. Catalyst poisoning.
- Chemistry For Everyone. Why Does Catalyst Poisoning Occur In Kinetics?. YouTube.
- ResearchGate. Poisoning and deactivation of palladium catalysts.
- Energy → Sustainability Directory. Catalyst Poisoning Mitigation.
- Journal of the American Chemical Society. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes.
- SciSpace. Poisoning and deactivation of palladium catalysts.
- Pollution → Sustainability Directory. What Is 'Catalyst Poisoning' and What Substances Can Cause It, Reducing the Converter's Efficiency?.
- Journal of the Chemical Society, Faraday Transactions. Sulfur poisoning and regeneration of palladium-based catalysts.
- DCL Inc. Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine.
- Chemistry For Everyone. What Is Catalyst Poisoning In Chemical Reactions?. YouTube.
- ResearchGate. Nitrogen Lewis Acids.
- Slideshare. Troubleshooting of Catalytic Reactors.
- Chemie Brunschwig. Hydrogenation Catalysts.
- MDPI. Deactivation and Regeneration of Palladium Catalysts.
- Little Garage. Troubleshooting Guide: How to Diagnose a Bad Catalytic Converter.
- Shell Global. Hydrogenation Catalysts for Ethylene Producers.
- Master Organic Chemistry. Natural Product Isolation (2) - Purification Techniques, An Overview.
- ResearchGate. Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation.
- International Journal of Drug Development & Research. Laboratory Techniques of Purification and Isolation.
- YouTube. Catalytic Converter Diagnosis 9 Easy Methods for Pro Results.
- MDPI. Catalyst Deactivation, Poisoning and Regeneration.
- University of Illinois at Urbana-Champaign. The Art of Heterogeneous Catalytic Hydrogenation - Part 1.
- Wikipedia. Lewis acid catalysis.
- Neilson Lab. Purification of Laboratory Chemicals, Sixth Edition.
- MDPI. Catalysts Supported on Carbon Materials for the Selective Hydrogenation of Citral.
- Refining Community. Troubleshooting Catalyst Losses Workshop.
- Reachem. The Purification of Organic Compound: Techniques and Applications.
- University of Rochester. How To Run A Reaction: Purification.
- Sigma-Aldrich. Hydrogenation Catalysts.
- National Institutes of Health. Ethyl 3-cyanopropanoate.
- Walker Exhaust. Diagnosing Catalytic Converter Issues.
- Journal of the Chemical Society C. Ethyl 3-amino-3-cyano-2-methylacrylate, a product from the reaction of ethyl 2-bromopropionate with sodium cyanide.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Unlocking the Mystery of Catalyst Poisoning | Department of Energy [energy.gov]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. energy.sustainability-directory.com [energy.sustainability-directory.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 13. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 14. dcl-inc.com [dcl-inc.com]
work-up procedures to remove unreacted Ethyl 3-cyano-2-oxopropanoate
Topic: Work-up procedures to remove unreacted Ethyl 3-cyano-2-oxopropanoate Content Type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, scientists, and drug development professionals.[1]
Reagent Profile:
-
Common Names: Ethyl cyanopyruvate, 3-Cyano-2-oxopropionic acid ethyl ester[1][2]
-
Molecular Formula:
[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Key Chemical Feature: Active methylene group (C3) flanked by a nitrile and an
-keto ester.[1] High acidity ( est. 5–7).[1]
Core Troubleshooting Guide
Welcome to the technical support hub for Ethyl 3-cyano-2-oxopropanoate. This guide addresses the specific challenges of removing this highly functionalized electrophile from reaction mixtures.
Q1: The starting material co-elutes with my product on silica. How do I remove it without column chromatography?
Recommendation: Chemoselective Alkaline Extraction
The most efficient removal method exploits the high acidity of the C3 methylene protons. Unlike standard esters, Ethyl 3-cyano-2-oxopropanoate exists in equilibrium with its enol form and has a
The Protocol:
-
Dilute: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate). Avoid ethers if possible, as they can solubilize ion pairs.[1]
-
Wash: Extract the organic phase 2–3 times with saturated aqueous Sodium Bicarbonate (
) . -
Verify: Check the pH of the aqueous layer. If it is not basic, the capacity of the buffer was exceeded; repeat the wash.
-
Finish: Wash the organic layer with brine, dry over
, and concentrate.
Caution: If your product contains acidic functional groups (phenols, carboxylic acids, or sulfonamides), they will also be extracted.[1] In this case, proceed to Q2 .
Q2: My product is acid-sensitive or also acidic. The bicarbonate wash is unsuitable. What now?
Recommendation: Derivatization Scavenging If aqueous extraction is not viable, convert the unreacted ketone into a species with drastically different polarity using a solid-supported scavenger or a "tagging" reagent.[1]
-
Option A: Polymer-Supported Amine Scavenger Add a polymer-supported primary amine (e.g., PS-Trisamine or amino-silica).[1] The amine will condense with the
-keto group to form an imine/enamine, covalently tethering the impurity to the bead.[1]-
Procedure: Add 2–3 equivalents (relative to excess reagent) of resin.[1] Agitate for 1–2 hours. Filter the resin. The filtrate contains your purified product.
-
-
Option B: Knoevenagel Condensation Tagging React the crude mixture with a highly polar aldehyde (e.g., 4-carboxybenzaldehyde) and a catalytic base.[1] The active methylene of the impurity will condense with the aldehyde, creating a highly polar alkene that is easily retained on a short silica plug.
Q3: I see a "streaking" baseline on my TLC. Is this the reagent?
Diagnosis: Yes, likely due to Enol-Keto Tautomerism. Ethyl 3-cyano-2-oxopropanoate exists as a mixture of keto and enol tautomers.[1] On silica gel, the acidic enol interacts strongly with the silanols, causing peak broadening or streaking.[1]
-
Fix for TLC: Add 1% Acetic Acid or 0.5% Trifluoroacetic acid (TFA) to your TLC eluent.[1] This suppresses the ionization of the enol, sharpening the spot.
-
Fix for Flash Chromatography: If you must use chromatography, buffer your silica column with 0.1% acid to prevent tailing, or use a reverse-phase C18 column where the ionization can be controlled with mobile phase pH.[1]
Q4: Can I remove it by distillation?
Recommendation: Not Recommended.
While the molecular weight (141.12 g/mol ) suggests volatility, the thermal stability of
-
Decarboxylation: Loss of
to form 3-oxopropanenitrile derivatives.[1] -
Polymerization: The electrophilic ketone and nucleophilic enol can self-condense (aldol-like pathways) at high temperatures, forming tars that contaminate the distillation pot.[1]
-
Exception: If you have Kugelrohr equipment, high-vacuum distillation (<0.1 mmHg) at moderate temperatures (<60°C) might work, but extraction (Q1) is far superior.[1]
Technical Data Summary
| Property | Value | Implication for Work-up |
| Molecular Weight | 141.12 g/mol | Low MW, but high polarity limits volatility.[1] |
| Solubility (Neutral) | DCM, EtOAc, MeOH | Soluble in standard organic work-up solvents.[1] |
| Solubility (Enolate) | Water, Aqueous Base | Key to purification. Forms water-soluble salts.[1] |
| Acidity ( | Est. 5–7 | Deprotonated by weak bases ( |
| Stability | Moderate | Avoid strong acids/bases at high heat (Hydrolysis risk).[1] |
Decision Logic: Purification Workflow
The following diagram illustrates the logical decision path for removing Ethyl 3-cyano-2-oxopropanoate based on your product's properties.
Caption: Decision tree for chemoselective removal of Ethyl 3-cyano-2-oxopropanoate based on product functionality.[1]
References
-
PubChem. (n.d.).[1][2][8] Ethyl 3-cyano-2-oxopropanoate (Compound Summary). National Center for Biotechnology Information.[1] Retrieved January 31, 2026, from [Link][1]
-
Organic Syntheses. (1925).[1] Ethyl Cyanoacetate (General reactivity context for cyano-carbonyls). Organic Syntheses, Coll. Vol. 1, p.254. Retrieved January 31, 2026, from [Link][1]
-
Biotage. (2023).[1][9] Strategies for removing excess reagents from reaction mixtures. Biotage Blog. Retrieved January 31, 2026, from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Ethyl 3-cyano-2-oxopropanoate | C6H7NO3 | CID 11309560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sodium;Ethyl 3-Cyano-2-Oxopropanoate | RUO [benchchem.com]
- 4. 56290-86-9|Ethyl 3-cyano-2-oxopropanoate|BLD Pharm [bldpharm.com]
- 5. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 6. CN1785966A - Technology of synthesizing 2,3-dicyano ethyl propionate - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Ethyl 3-(3-cyano-2-methylphenyl)-3-oxopropanoate | C13H13NO3 | CID 155935720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
Technical Support Guide: Stability & Handling of Ethyl 3-cyano-2-oxopropanoate
Introduction
Ethyl 3-cyano-2-oxopropanoate (CAS: 56290-86-9), also known as ethyl cyanopyruvate, is a versatile C3 synthon widely used in the synthesis of nitrogen-containing heterocycles such as pyrazines, triazines, and quinoxalines.[1] Its structure features a reactive
Users frequently report inconsistent yields or "disappearing" starting material when subjecting this compound to acidic reaction media. This guide dissects the chemical instability of Ethyl 3-cyano-2-oxopropanoate under acidic conditions, providing mechanistic insights and actionable troubleshooting protocols.
Module 1: Chemical Stability & Degradation Mechanisms
Q1: Why does Ethyl 3-cyano-2-oxopropanoate degrade rapidly in acidic aqueous media?
A: The compound undergoes acid-catalyzed hydrolysis followed by decarboxylation .
While the nitrile group (-CN) is generally stable under mild acid, the
Once the ester hydrolyzes to the free acid (3-cyano-2-oxopropanoic acid), it becomes unstable. Like many
Q2: Does the compound exhibit autocatalytic degradation?
A: Yes.
Ethyl 3-cyano-2-oxopropanoate exists in equilibrium between its keto and enol forms. The enol form is acidic (pKa
Q3: What is the primary degradation pathway?
The degradation cascade under acidic conditions follows this route:
-
Protonation: Acid activates the ester carbonyl.[3]
-
Hydrolysis: Water attacks, releasing ethanol and forming the
-keto acid. -
Decarboxylation: The
-keto acid loses CO to form 3-oxopropanenitrile.
Figure 1: Acid-catalyzed degradation pathway of Ethyl 3-cyano-2-oxopropanoate.
Module 2: Storage & Handling Protocols
Q4: How should I store the neat compound to prevent "autohydrolysis"?
Strict exclusion of moisture is the only way to arrest the autocatalytic cycle.
| Parameter | Recommendation | Reason |
| Temperature | -20°C (Long term) | Slows kinetic rate of hydrolysis/enolization. |
| Atmosphere | Argon/Nitrogen | Prevents absorption of atmospheric moisture. |
| Container | Glass (Silanized) | Avoids surface hydroxyls on glass acting as proton sources. |
| Desiccant | P | Actively scavenges trace water in the secondary container. |
Q5: Can I store stock solutions in acidic solvents (e.g., Acetic Acid)?
A: No. Even in glacial acetic acid, trace water will drive hydrolysis. Furthermore, the acid shifts the keto-enol equilibrium, potentially promoting oligomerization. Always prepare solutions immediately before use .
Module 3: Reaction Troubleshooting
Q6: My synthesis requires acidic conditions (e.g., condensation with amines). How do I prevent yield loss?
A: You must balance the rate of reaction against the rate of degradation. If the reaction is slow (hours), the acid will destroy your starting material before it reacts.
Protocol: The "Buffered Addition" Strategy
-
Do not premix the Ethyl 3-cyano-2-oxopropanoate with the acid catalyst.
-
Dissolve the nucleophile (e.g., diamine) and the acid catalyst in the solvent first.
-
Add the Ethyl 3-cyano-2-oxopropanoate dropwise to the reaction mixture.
-
Why? This keeps the concentration of free, unreacted ester low, ensuring it is consumed by the nucleophile immediately rather than sitting in an acidic bath hydrolyzing.
-
Q7: I see gas evolution during my reaction. Is this normal?
A: No, this indicates failure.
Gas evolution (bubbling) suggests decarboxylation is occurring (Release of CO
-
Cause: Temperature is too high or acid concentration is too strong.
-
Fix: Lower reaction temperature to <10°C. If heating is required for the reaction, ensure the starting material is fully consumed before raising the temperature.
Q8: Troubleshooting Decision Tree
Use this logic flow to diagnose low yields in acidic media.
Figure 2: Troubleshooting logic for reaction optimization.
Module 4: Analytical Verification
Q9: How do I distinguish between the intact compound and its degradation products via NMR?
A: The keto-enol tautomerism complicates NMR, but specific signals are diagnostic.
| Species | Notes | |
| Intact Keto Form | Major form in non-polar solvents. | |
| Intact Enol Form | Visible in dry, non-protic solvents. | |
| Degradation (Ethanol) | Sharp triplet/quartet distinct from ester. | |
| Degradation (Aldehyde) | Indicates decarboxylation to 3-oxopropanenitrile. |
Note: If running NMR in DMSO-
References
-
Neumann, K., et al. (2020). Cyanopyridiniumylides as Acid-Labile Protecting Groups. ChemRxiv. Retrieved from [Link]
-
PubChem. (n.d.).[1] Ethyl 3-cyano-2-oxopropanoate Compound Summary. National Library of Medicine. Retrieved October 24, 2023, from [Link]
-
Lopchuk, J. M. (2013). Mechanisms of lactone hydrolysis in acidic conditions. PubMed. Retrieved from [Link]
-
MDPI. (2023). Diethyl 2-Cyano-3-oxosuccinate: Structure and Acidity. Molbank.[2] Retrieved from [Link]
Sources
Validation & Comparative
Comparative Guide: Ethyl 3-cyano-2-oxopropanoate vs. Ethyl Cyanoacetate in Pyrazole Synthesis
[1]
Executive Summary: Strategic Selection
The choice between Ethyl 3-cyano-2-oxopropanoate (Ethyl cyanopyruvate) and Ethyl Cyanoacetate is primarily dictated by the desired regiochemistry and oxidation state of the final pyrazole core.
| Feature | Ethyl Cyanoacetate | Ethyl 3-cyano-2-oxopropanoate |
| Primary Product (Direct Hydrazine Reaction) | 3-Amino-5-pyrazolone | Ethyl 5-aminopyrazole-3-carboxylate |
| Core Scaffold Utility | Pyrazolones (Keto/Enol tautomers) | Amino-pyrazole-carboxylates |
| Carbon Backbone | C3 Fragment (Requires external electrophile for C4/C5 substitution) | C3+C1 Fragment (Pre-functionalized 1,3-dielectrophile) |
| Key Advantage | Low cost; versatile C-H acidity for condensation (e.g., Knoevenagel). | Direct access to 3,5-functionalized pyrazoles without multi-step activation. |
| Primary Limitation | Direct cyclization yields "simple" pyrazolones; requires activation for complex scaffolds.[1] | Higher cost; ketone reactivity requires careful temperature control.[1] |
Mechanistic Analysis & Regiochemistry
A. Ethyl Cyanoacetate: The Pyrazolone Pathway
Ethyl cyanoacetate acts as a 1,3-dinucleophile equivalent or a mono-electrophile depending on conditions. In its direct reaction with hydrazine, it functions as a 1,3-electrophile (ester + nitrile) but lacks the carbon backbone to form a fully aromatic pyrazole without tautomerization to the enol form.
Mechanism:
-
Hydrazide Formation: Nucleophilic attack of hydrazine on the ester group (kinetic control).
-
Cyclization: Intramolecular attack of the hydrazide nitrogen on the nitrile group.[1]
-
Product: 3-amino-5-pyrazolone (often exists in equilibrium with 3-amino-5-hydroxypyrazole).[1]
B. Ethyl 3-cyano-2-oxopropanoate: The Amino-Carboxylate Pathway
Ethyl 3-cyano-2-oxopropanoate contains a ketone at the
Mechanism:
-
Hydrazone Formation: Hydrazine attacks the highly electrophilic
-ketone (C2).[1] -
Cyclization: The terminal amine of the hydrazone attacks the nitrile carbon (C3).
-
Product: Ethyl 5-aminopyrazole-3-carboxylate.[1]
Note on Regiochemistry: This reagent yields the 3-carboxylate isomer. This is distinct from the reaction of ethyl (ethoxymethylene)cyanoacetate (derived from ethyl cyanoacetate), which typically yields the 4-carboxylate isomer.
Visual Pathway Comparison
The following diagram illustrates the divergent pathways and products.
Caption: Divergent synthesis pathways. Ethyl cyanoacetate yields the pyrazolone core via ester attack, while ethyl 3-cyano-2-oxopropanoate yields the amino-pyrazole-carboxylate via ketone attack.
Experimental Performance Comparison
The following table synthesizes experimental data regarding reaction conditions, yields, and purification requirements.
| Parameter | Ethyl Cyanoacetate (Direct) | Ethyl 3-cyano-2-oxopropanoate |
| Typical Solvent | Ethanol, Water | Ethanol, Dioxane, or Toluene |
| Reaction Temp | Reflux (78-100°C) | 0°C to RT (Initial), then Reflux |
| Catalyst | Often requires base (e.g., NaOEt) or acid | Often uncatalyzed or mild acid (AcOH) |
| Yield | 60-85% | 50-75% |
| Purification | Precipitation/Recrystallization (High polarity product) | Column Chromatography or Recrystallization |
| Side Reactions | Formation of hydrazides; dimerization | Hydrolysis of ester; decarboxylation if overheated |
| Product Stability | Pyrazolone is prone to oxidation/tautomerization | Stable aromatic ester |
Critical Process Note:
-
Ethyl Cyanoacetate: When used to make substituted pyrazoles (not pyrazolones), it is almost always first condensed with an aldehyde or orthoester (e.g., triethyl orthoformate) to create an intermediate like ethyl (ethoxymethylene)cyanoacetate . This intermediate then reacts with hydrazine to form Ethyl 3-amino-1H-pyrazole-4-carboxylate .[1]
-
Ethyl 3-cyano-2-oxopropanoate: Reacts directly to form the 3-carboxylate isomer.[1] This is a vital tool for scaffold hopping when Structure-Activity Relationship (SAR) studies require the carboxylate at the 3-position rather than the 4-position.
Detailed Experimental Protocols
Protocol A: Synthesis of Ethyl 5-aminopyrazole-3-carboxylate
Targeting the 3-carboxylate isomer using Ethyl 3-cyano-2-oxopropanoate.[1]
Reagents:
-
Hydrazine hydrate (1.1 eq)[4]
-
Ethanol (anhydrous, 10 V)
-
Acetic acid (catalytic, 0.1 eq - optional)
Procedure:
-
Dissolution: Dissolve Ethyl 3-cyano-2-oxopropanoate in anhydrous ethanol in a round-bottom flask. Cool to 0°C using an ice bath.[1] Rationale: The
-keto group is highly reactive; cooling prevents uncontrolled exotherms and side reactions. -
Addition: Add hydrazine hydrate dropwise over 15 minutes. Observe for color change (formation of hydrazone).
-
Cyclization: Allow the mixture to warm to room temperature and stir for 1 hour. Then, heat to reflux (78°C) for 3-5 hours. Rationale: Heat is required to drive the nucleophilic attack of the hydrazone amine onto the nitrile.[1]
-
Work-up: Concentrate the solvent under reduced pressure. The residue is typically a solid.[1]
-
Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (EtOAc/Hexane gradient) to obtain the product as a white to pale yellow solid.
Protocol B: Synthesis of 3-Amino-5-pyrazolone
Targeting the pyrazolone core using Ethyl Cyanoacetate.
Reagents:
-
Ethyl cyanoacetate (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (5 V)
Procedure:
-
Mixing: Combine ethyl cyanoacetate and hydrazine hydrate in ethanol at room temperature.
-
Reflux: Heat the mixture to reflux immediately. Rationale: Direct displacement of the ethoxy group requires thermal energy.
-
Precipitation: Upon cooling, the 3-amino-5-pyrazolone often precipitates out of the solution due to its high polarity and hydrogen-bonding capability.
-
Filtration: Filter the solid, wash with cold ethanol, and dry.
References
-
Fandrick, K. R., et al. (2015).[1] "Control of Regioselectivity in the Synthesis of Aminopyrazoles." Journal of Organic Chemistry. Link (Discusses the kinetic vs thermodynamic control in similar nitrile-hydrazine cyclizations).
-
European Patent EP 2390252 A1. (2011).[1] "New pyrazole derivatives." European Patent Office.[1] Link (Explicitly describes the reaction of ethyl 3-cyano-2-oxopropanoate with hydrazine derivatives to form pyrazole carboxylates).
-
Elnagdi, M. H., et al. (1976).[1] "Reactions with beta-cyano esters." Journal of Heterocyclic Chemistry. Link (Foundational work on hydrazine reactivity with cyano-esters).
-
PubChem Compound Summary. (2025). "Ethyl 3-cyano-2-oxopropanoate."[1][2][3][5][6] National Center for Biotechnology Information.[1] Link (Verification of chemical structure and properties).
Sources
- 1. researchgate.net [researchgate.net]
- 2. US6833364B1 - Substituted pyrazole derivatives - Google Patents [patents.google.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 56290-86-9 | Ethyl 3-cyano-2-oxopropanoate | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
Technical Guide: Advantages of Ethyl 3-cyano-2-oxopropanoate in Heterocyclic Synthesis
The following guide provides an in-depth technical analysis of Ethyl 3-cyano-2-oxopropanoate (ECOP) , positioning it as a superior alternative to standard ketoesters for specific heterocyclic transformations.
Executive Summary: The "Amino-Selectivity" Advantage
In the landscape of drug discovery, the synthesis of functionalized heterocycles—specifically pyrazines, pyrazoles, and pyrimidines—is a cornerstone of medicinal chemistry.[1] While standard ketoesters like Diethyl Oxaloacetate (DEO) are ubiquitous, they suffer from a critical limitation: they predominantly yield hydroxy- or oxo-substituted heterocycles.
Ethyl 3-cyano-2-oxopropanoate (ECOP) overcomes this limitation. By replacing the
Chemical Profile & Stability Comparison
Unlike many
Table 1: Physicochemical Comparison
| Feature | Ethyl 3-cyano-2-oxopropanoate (ECOP) | Diethyl Oxaloacetate (DEO) | Ethyl Acetoacetate (EAA) |
| Structure | EtOOC-CO-CH2-CN | EtOOC-CO-CH2-COOEt | CH3-CO-CH2-COOEt |
| Key Functionality | Nitrile (–CN) + Ketone | Diester + Ketone | Ketone + Ester |
| Primary Product (Cyclization) | Amino-heterocycles | Hydroxy/Oxo-heterocycles | Methyl/Oxo-heterocycles |
| Physical Form | Crystalline Solid (as K/Na salt) | Oily Liquid (often unstable) | Liquid |
| Acidity (pKa) | High (Activated by –CO and –CN) | Moderate | Moderate |
| Storage Stability | High (as salt, >1 year at 4°C) | Low (hydrolyzes/decarboxylates) | High |
Analyst Note: The stability of the ECOP potassium salt allows for precise weighing in milligram-scale synthesis, eliminating the variability often seen with hygroscopic or volatile liquid ketoesters.
Mechanistic Advantages: The Nitrile Factor
The core advantage of ECOP lies in the chemoselectivity of the nitrile group versus the ester group found in alternatives.
Direct Amination via Cyclization
When reacting with dinucleophiles (e.g., hydrazines, amidines, diamines):
-
DEO Pathway: The nucleophile attacks the ketone and the ester. Attack on the ester leads to the elimination of ethanol and formation of a cyclic amide (lactam/hydroxyl) .
-
ECOP Pathway: The nucleophile attacks the ketone and the nitrile. Attack on the nitrile (Pinner-like reaction or direct addition) leads to the formation of an amidine or enamine , resulting in a cyclic amine .
Regiocontrol
The electronic difference between the ketone (highly electrophilic) and the nitrile (electrophilic but requiring activation or specific geometry) allows for greater regiocontrol compared to symmetrical diesters like DEO, where competitive attack can lead to mixtures.
Visualization: Reaction Pathway Comparison
The following diagram illustrates the divergent pathways when reacting ECOP versus DEO with a hydrazine derivative, highlighting the structural advantage of ECOP.
Figure 1: Divergent synthesis pathways. ECOP (blue path) yields amino-heterocycles, while DEO (red path) yields hydroxy-heterocycles.
Experimental Protocol: Synthesis of Ethyl 5-Aminopyrazole-3-carboxylate
This protocol demonstrates the practical application of ECOP (as the sodium/potassium salt) to synthesize an amino-pyrazole, a scaffold found in numerous kinase inhibitors. This reaction is difficult to achieve in one step using Diethyl Oxaloacetate.
Materials
-
Reagent: Ethyl 3-cyano-2-oxopropanoate (Na or K salt) [1.0 eq]
-
Reactant: Hydrazine monohydrochloride (or substituted hydrazine) [1.1 eq]
-
Solvent: Ethanol (anhydrous)
-
Acid Catalyst: Acetic acid (glacial) [Catalytic amount]
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend Ethyl 3-cyano-2-oxopropanoate (K-salt) (1.0 eq) in anhydrous ethanol (0.5 M concentration).
-
Acidification: Add Acetic acid dropwise until the pH reaches approximately 4–5. This liberates the free keto-nitrile species in situ.
-
Addition: Cool the solution to 0°C. Slowly add Hydrazine monohydrochloride (1.1 eq) portion-wise to control the exotherm.
-
Cyclization: Allow the mixture to warm to room temperature and stir for 2 hours. Then, heat to reflux (78°C) for 3–4 hours to drive the cyclization onto the nitrile group.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The disappearance of the starting nitrile spot and appearance of a polar, UV-active spot indicates conversion.
-
-
Workup: Cool the reaction mixture. Concentrate the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ (to remove acetic acid) and brine. Dry over Na₂SO₄ and concentrate.
-
Crystallization: Recrystallize from Ethanol/Ether to obtain Ethyl 5-aminopyrazole-3-carboxylate .
Expected Results
-
Yield: 75–85%
-
Purity: >95% (HPLC)
-
Appearance: Off-white to yellow solid.
Applications in Drug Discovery[2]
The ability to introduce an amino group directly is vital for Structure-Activity Relationship (SAR) studies.
-
Kinase Inhibitors: The 3-amino-pyrazole motif acts as an ATP-hinge binder. Using ECOP allows for the synthesis of this core with an ester handle ready for further derivatization (e.g., amide coupling).
-
Pyrazine Antibiotics: Reaction with 1,2-diamines yields 3-aminopyrazine-2-carboxylates, which are precursors to anti-tubercular agents (Pyrazinamide analogs).
-
Thiophene Synthesis: Condensation with sulfanyl-acetaldehydes or 1,4-dithiane-2,5-diol yields amino-thiophene derivatives.
References
- Google Patents. (2009). EP2054421B1 - Pyrazolopyrimidines, a process for their preparation and their use as medicine.
-
Taylor & Francis Online. (2021). Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives. Retrieved January 31, 2026, from [Link]
Sources
spectroscopic analysis (NMR, FT-IR) for structure confirmation of reaction products
Executive Summary: The Crisis of Confirmation
In drug development and organic synthesis, "reaction completion" is not synonymous with "product confirmation." A common failure mode in early-stage discovery is the over-reliance on a single analytical method. While Mass Spectrometry (MS) confirms mass, it fails to distinguish regioisomers.
This guide objectively compares Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) .[1][2][3] It does not treat them as competitors, but as orthogonal pillars of structural integrity. We present a self-validating workflow that utilizes the topological precision of NMR and the functional group sensitivity of FT-IR to eliminate structural ambiguity.
Strategic Comparison: The Topology vs. The Fingerprint
To choose the right tool, one must understand the physical phenomenon being interrogated.[4]
-
NMR (The Skeleton): Interrogates the nuclear spin environment.[5][6] It reveals connectivity (how atoms are linked) and topology (spatial arrangement).[6] It is the only technique that can definitively prove a carbon skeleton's integrity.
-
FT-IR (The Skin): Interrogates bond vibrations (dipole changes). It is blind to the skeleton but hyper-sensitive to functional groups (carbonyls, hydroxyls) and solid-state forms (polymorphs).
Comparative Performance Matrix
| Feature | 1H NMR (Solution State) | FT-IR (ATR Method) | Critical Insight |
| Primary Output | Atom-to-atom connectivity, relative stereochemistry. | Functional group identification, crystal lattice packing. | NMR maps the map; FT-IR identifies the landmarks. |
| Sample Requirement | 1–10 mg (Destructive to solid form, recoverable). | < 1 mg (Non-destructive, recoverable). | FT-IR is the "first pass" choice for precious samples. |
| Quantitation | Absolute (qNMR).[7] Ratio of integrals is molar. | Relative . Requires calibration curves (Beer-Lambert). | Use qNMR for purity assay; use FT-IR for reaction monitoring. |
| Limit of Detection | ~10 µM (High field). | ~0.1% bulk composition. | NMR sees impurities FT-IR misses; FT-IR sees polymorphs NMR misses. |
| Solvent Interference | High. Requires deuterated solvents (e.g., CDCl3).[8] | Low. Background subtraction handles most solvents. | FT-IR is superior for monitoring reactions in situ. |
The Self-Validating Experimental Protocols
A protocol is only as good as its internal checks. The following methodologies are designed to flag errors during execution, preventing data misinterpretation.
Protocol A: High-Fidelity 1H NMR (Structure & Purity)
-
Objective: Confirm skeletal structure and quantify purity >95%.
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
Step-by-Step Methodology:
-
Solubility Check (The "Shimming" Validation):
-
Dissolve 5–10 mg of product in 0.6 mL of CDCl3 (or DMSO-d6 if polar).
-
Validation: Hold the tube to light. If the solution is slightly cloudy, filter it . Suspended solids ruin magnetic field homogeneity (shimming), leading to broad peaks that hide splitting patterns.
-
-
Acquisition Setup:
-
Relaxation Delay (d1): Set to 5–10 seconds .
-
Causality: Standard delays (1s) are insufficient for full relaxation of quaternary carbons or isolated protons, leading to inaccurate integration.
-
Scans (ns): Minimum 16 scans for S/N > 100:1.
-
-
Processing & Integration:
-
Phase correction: Manual. Do not rely on auto-phasing for complex multiplets.
-
The "Solvent Truth" Check: Calibrate the spectrum using the residual solvent peak (CHCl3 at 7.26 ppm). If this peak is split or broad, your shimming is poor—discard data and re-shim.
-
Protocol B: Rapid FT-IR (Functional Group Verification)
-
Objective: Confirm transformation of functional groups (e.g., C=O formation).
Step-by-Step Methodology:
-
Background Subtraction:
-
Clean the diamond crystal with isopropanol. Collect a background scan of air.
-
Validation: The background scan must show atmospheric CO2 (2350 cm⁻¹) and H2O. If these are absent, the detector is saturated or off.
-
-
Sample Application:
-
Analysis:
Case Study: Amide Bond Formation
Reaction: Benzylamine + Acetyl Chloride
This common reaction demonstrates the complementary power of both techniques.
The "Truth" Table: Expected Spectral Shifts
| Feature | Starting Material (Amine) | Product (Amide) | Confirmation Logic |
| FT-IR: N-H Region | Doublet (3300–3400 cm⁻¹) (Primary Amine). | Singlet (~3290 cm⁻¹) (Secondary Amide). | Loss of one N-H band confirms substitution. |
| FT-IR: C=O Region | Absent. | Strong band ~1640 cm⁻¹ (Amide I). | Appearance of Carbonyl is the definitive "Yes/No" for reaction success. |
| NMR: Alpha-Protons | ~3.8 ppm (CH2-NH2). | ~4.4 ppm (CH2-NH-C=O). | Downfield shift (~0.6 ppm) confirms electron-withdrawing acyl group attachment. |
| NMR: Methyl Group | Absent. | ~2.0 ppm (Singlet). | New 3H singlet confirms incorporation of the acetyl group. |
Visualizations
Diagram 1: The Integrated Structural Confirmation Workflow
This workflow illustrates the logical flow from crude reaction mixture to final certified product, highlighting where each technique is applied.
Caption: Integrated workflow prioritizing FT-IR for rapid "Go/No-Go" decisions and NMR for final structural validation.
Diagram 2: Signal Interpretation Logic (Amide Example)
A decision matrix for interpreting conflicting data during the confirmation process.
Caption: Logic gate for distinguishing true covalent bonding (Amide) from salt formation using orthogonal data.
References
-
Rocky Mountain Laboratories. (2023). Difference between FTIR and NMR? Retrieved from [Link]
-
Notre Dame Magnetic Resonance Research Center. (2023). Standard Operating Procedure for NMR Experiments. Retrieved from [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR).[7] Retrieved from [Link]
-
Kintek Solution. What Is The Difference Between KBr And ATR? A Guide To Choosing The Right IR Spectroscopy Method. Retrieved from [Link]
Sources
- 1. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rockymountainlabs.com [rockymountainlabs.com]
- 3. NMR vs IR Spectroscopy: Determine Functional Groups [eureka.patsnap.com]
- 4. kindle-tech.com [kindle-tech.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 9. jascoinc.com [jascoinc.com]
- 10. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Senior Application Scientist's Guide to the Catalytic Asymmetric Reduction of Ethyl 3-cyano-2-oxopropanoate
In the landscape of modern synthetic chemistry, the enantioselective synthesis of chiral molecules is of paramount importance, particularly in the development of pharmaceuticals and fine chemicals. Ethyl 3-cyano-2-oxopropanoate, also known as ethyl cyanopyruvate, stands as a versatile C4 building block, with its prochiral ketone functionality offering a direct route to valuable chiral α-hydroxy-β-cyanopropanoates. These products are precursors to a variety of complex molecules, including unnatural amino acids and substituted lactones. The stereoselective reduction of the ketone in ethyl 3-cyano-2-oxopropanoate is therefore a critical transformation, and the choice of catalyst is the determining factor for achieving high efficiency and enantiopurity.
This guide provides an in-depth comparison of the primary catalytic systems employed for the asymmetric reduction of ethyl 3-cyano-2-oxopropanoate: biocatalysis using whole-cell systems and chemo-catalysis with transition metal complexes. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols to empower researchers in selecting and implementing the optimal catalytic strategy for their specific needs.
Section 1: The Biocatalytic Approach: Harnessing Nature's Catalysts
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for asymmetric synthesis.[1] The use of whole microbial cells, such as baker's yeast (Saccharomyces cerevisiae), or isolated enzymes like ketoreductases, offers several advantages, including mild reaction conditions, high enantioselectivity, and a reduced environmental footprint.[1]
Baker's Yeast (Saccharomyces cerevisiae): A Readily Available and Cost-Effective Biocatalyst
For decades, baker's yeast has been a workhorse in the asymmetric reduction of prochiral ketones.[2][3] Its appeal lies in its low cost, ready availability, and the presence of a multitude of oxidoreductases that can catalyze the desired transformation.
Mechanism of Action: The asymmetric reduction of ketones by baker's yeast is a complex process involving multiple enzymes within the living cell. The key transformation is mediated by NADPH-dependent dehydrogenases. The yeast's metabolic machinery continuously regenerates the consumed NADPH cofactor, typically by oxidizing a co-substrate like glucose (sucrose is often used as it is hydrolyzed to glucose and fructose).[4] The stereochemical outcome of the reduction is governed by the substrate's fit into the active site of the specific reductase enzyme that exhibits the highest activity towards it.
Caption: Proposed mechanism for the asymmetric reduction of ethyl 3-cyano-2-oxopropanoate using baker's yeast.
Experimental Data & Performance: While specific data for the reduction of ethyl 3-cyano-2-oxopropanoate using baker's yeast is not extensively documented in comparative studies, valuable insights can be drawn from the well-studied reduction of the structurally similar ethyl acetoacetate.
Table 1: Performance of Baker's Yeast in the Asymmetric Reduction of a Model β-Keto Ester (Ethyl Acetoacetate)
| Catalyst | Substrate | Product Configuration | Enantiomeric Excess (ee) | Yield (%) | Key Conditions |
| Saccharomyces cerevisiae (Baker's Yeast) | Ethyl Acetoacetate | (S) | 85% | 59-76% | Sucrose as energy source, water as solvent, room temperature, 24-60 h.[5] |
Causality Behind Experimental Choices: The use of sucrose provides a readily metabolizable energy source for the yeast, driving the necessary cofactor regeneration.[5] The reaction is typically performed in an aqueous medium to maintain the viability and enzymatic activity of the yeast cells.[3] The long reaction times are a consequence of the relatively low concentration of the specific active reductases within the whole cell and the need for the substrate to passively diffuse into the cells.
Experimental Protocol: Asymmetric Reduction of a Prochiral Ketone using Baker's Yeast
This protocol is adapted from the established procedure for the reduction of ethyl acetoacetate and serves as a robust starting point for the reduction of ethyl 3-cyano-2-oxopropanoate.[5]
-
Preparation of the Fermentation Medium: In a three-necked round-bottomed flask equipped with a mechanical stirrer, dissolve sucrose (15 g) in tap water (80 mL).
-
Yeast Inoculation: To the stirred sucrose solution, add commercial baker's yeast (10 g).
-
Activation: Stir the mixture for 1 hour at approximately 30°C to activate the yeast.
-
Substrate Addition: Add ethyl 3-cyano-2-oxopropanoate (1.0 g, 7.08 mmol) to the fermenting suspension.
-
Reaction: Stir the mixture vigorously at room temperature for 48-72 hours. Monitor the progress of the reaction by TLC or GC analysis.
-
Work-up: Upon completion, add Celite (4 g) to the reaction mixture and filter through a sintered-glass funnel.
-
Extraction: Saturate the filtrate with sodium chloride and extract with ethyl acetate (3 x 50 mL).
-
Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Ketoreductases (KREDs): The Power of Isolated Enzymes
For enhanced efficiency and selectivity, isolated ketoreductases (KREDs) offer a more refined biocatalytic approach. These enzymes are NAD(P)H-dependent oxidoreductases that specifically catalyze the reduction of ketones.[6] The use of isolated KREDs, often produced recombinantly, allows for higher substrate concentrations, shorter reaction times, and eliminates side reactions often observed with whole-cell systems.[7]
Mechanism of Action: The mechanism of KREDs involves the direct transfer of a hydride ion from the nicotinamide cofactor (NADPH or NADH) to the carbonyl carbon of the substrate. The stereochemical outcome is determined by the specific three-dimensional structure of the enzyme's active site, which precisely orients the substrate for a facial-selective hydride attack. A critical aspect of using isolated KREDs is the need for an efficient cofactor regeneration system.[8]
Caption: Mechanism of a ketoreductase-catalyzed reduction with a coupled-enzyme cofactor regeneration system.
Experimental Data & Performance: A screening of commercially available ketoreductases would be the first step in identifying an efficient catalyst for the reduction of ethyl 3-cyano-2-oxopropanoate. While direct comparative data for this specific substrate is sparse in readily available literature, studies on analogous α-keto esters demonstrate the potential of this approach. For instance, the ketoreductase ChKRED20 from Chryseobacterium sp. has shown excellent stereoselectivity (>99.5% ee) in the reduction of ethyl 4-chloro-3-oxobutanoate.[9]
Table 2: Representative Performance of Ketoreductases in the Asymmetric Reduction of α-Keto Esters
| Catalyst | Substrate | Product Configuration | Enantiomeric Excess (ee) | Yield (%) | Key Conditions |
| Ketoreductase (e.g., ChKRED12 mutant) | Ethyl 2-methoxy-3-oxo-3-phenylpropanoate | (2S,3S) | >99% | Not reported | Dynamic kinetic resolution.[6] |
| Ketoreductase (e.g., ChKRED20) | Ethyl 4-chloro-3-oxobutanoate | (S) | >99.5% | 95% (isolated) | Thermostabilized mutant, 300 g/L substrate, 1 h reaction time.[9] |
Causality Behind Experimental Choices: The use of a coupled-enzyme system, such as glucose dehydrogenase (GDH), for cofactor regeneration is a common and highly effective strategy.[10] Glucose is an inexpensive sacrificial substrate, and the oxidation to gluconolactone is thermodynamically favorable, driving the regeneration of NADPH. The choice of buffer and pH is critical to maintain the optimal activity and stability of both the KRED and the regeneration enzyme.
Experimental Protocol: Ketoreductase-Catalyzed Asymmetric Reduction
This generalized protocol provides a framework for the screening and optimization of a KRED-catalyzed reduction of ethyl 3-cyano-2-oxopropanoate.
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
Cofactor and Regeneration System: Add NADP+ (or NAD+), glucose, and glucose dehydrogenase (GDH).
-
Enzyme Addition: Add the selected ketoreductase (as a lyophilized powder or a solution).
-
Substrate Addition: Add ethyl 3-cyano-2-oxopropanoate (dissolved in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol if necessary).
-
Reaction: Stir the mixture at the optimal temperature for the KRED (typically 25-40°C). Monitor the reaction progress by HPLC or GC.
-
Work-up and Analysis: Upon completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extract the product. Analyze the organic phase for yield and enantiomeric excess using chiral HPLC or GC.
Section 2: The Chemo-Catalytic Approach: Precision with Transition Metal Complexes
Chemo-catalysis, particularly asymmetric hydrogenation using chiral transition metal complexes, offers a highly efficient and scalable method for the enantioselective reduction of ketones.[11] Ruthenium complexes bearing chiral diphosphine ligands, such as BINAP, are among the most successful catalysts for this transformation.[12]
Chiral Ruthenium-Diphosphine Catalysts: The Noyori Asymmetric Hydrogenation
The pioneering work of Noyori and colleagues on Ru-BINAP catalysts revolutionized the field of asymmetric hydrogenation.[13] These catalysts are highly active and selective for the reduction of a wide range of functionalized ketones.
Mechanism of Action: The Noyori asymmetric hydrogenation is proposed to proceed through a metal-ligand bifunctional mechanism.[14] In this pathway, the reaction does not involve direct coordination of the ketone to the ruthenium center. Instead, a six-membered pericyclic transition state is formed where a hydride from the ruthenium and a proton from the amine ligand of the catalyst are simultaneously transferred to the carbonyl group of the substrate.[14] The chirality of the diphosphine ligand (e.g., (R)- or (S)-BINAP) creates a chiral environment that dictates the facial selectivity of the hydride transfer, thus determining the stereochemistry of the resulting alcohol.
Caption: Simplified mechanism of the Noyori asymmetric hydrogenation of a ketone.
Experimental Data & Performance: The asymmetric hydrogenation of α-keto esters with Ru-BINAP catalysts is a well-established and highly efficient process.
Table 3: Performance of a Chiral Ruthenium Catalyst in the Asymmetric Hydrogenation of a Model β-Keto Ester
| Catalyst | Substrate | Product Configuration | Enantiomeric Excess (ee) | Yield (%) | Key Conditions |
| Ru(OAc)₂(S-BINAP) | 2-(6'-methoxy-2'-naphthyl)propenoic acid | Not specified | >95% | High | Methanol solvent, 1000 psig H₂, ambient temperature, 14 h.[15] |
Causality Behind Experimental Choices: The choice of a chiral diphosphine ligand like BINAP is crucial for inducing high enantioselectivity. The solvent can significantly influence the catalyst's activity and selectivity. Protic solvents like methanol or ethanol are often used. The reaction is typically carried out under hydrogen pressure to ensure a sufficient concentration of the reducing agent.
Experimental Protocol: Asymmetric Hydrogenation with a Ru-BINAP Catalyst
This protocol is a general guideline for the asymmetric hydrogenation of ethyl 3-cyano-2-oxopropanoate.
-
Catalyst Preparation (in situ): In a glovebox, charge a pressure reactor with the chiral Ru-precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral diphosphine ligand (e.g., (S)-BINAP) in a degassed solvent (e.g., methanol).
-
Substrate Addition: Add a solution of ethyl 3-cyano-2-oxopropanoate in the same degassed solvent to the reactor.
-
Reaction: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 atm). Stir the reaction mixture at the desired temperature (e.g., 25-50°C) for the specified time.
-
Work-up and Analysis: After cooling and carefully venting the reactor, concentrate the reaction mixture. Purify the residue by column chromatography. Determine the yield and enantiomeric excess by standard analytical techniques.
Section 3: Comparative Analysis and Catalyst Selection
The choice between a biocatalytic and a chemo-catalytic approach for the asymmetric reduction of ethyl 3-cyano-2-oxopropanoate depends on several factors, including the desired scale of the reaction, cost considerations, and available equipment.
Table 4: Comparative Overview of Catalytic Systems
| Feature | Baker's Yeast | Ketoreductases (KREDs) | Chiral Ruthenium Complexes |
| Selectivity | Moderate to Good | Excellent | Excellent |
| Activity | Low | High | Very High |
| Reaction Conditions | Mild (aq., RT, 1 atm) | Mild (aq. buffer, 25-40°C) | H₂ pressure, organic solvent |
| Cost | Very Low | Moderate to High | High |
| Scalability | Moderate | High | Very High |
| Substrate Scope | Broad but unpredictable | Generally broad | Very Broad |
| Environmental Impact | Low | Low | Moderate (metal, solvent) |
| Ease of Use | Simple setup | Requires cofactor regeneration | Requires specialized equipment |
Recommendations for Catalyst Selection:
-
For initial, small-scale synthesis and proof-of-concept studies: Baker's yeast offers a simple, inexpensive, and environmentally friendly option. While the enantioselectivity may not be perfect, it can provide a straightforward route to the chiral product.
-
For high enantiopurity and moderate to large-scale production: Isolated ketoreductases are an excellent choice. The initial investment in enzyme screening and process optimization is often justified by the high selectivity, mild reaction conditions, and cleaner reaction profiles.
-
For large-scale industrial production where high throughput is critical: Chiral ruthenium catalysts are often the preferred method. Their high activity and turnover numbers lead to very efficient processes, although they require specialized high-pressure equipment and careful handling of the catalyst.
Conclusion
The asymmetric reduction of ethyl 3-cyano-2-oxopropanoate to its corresponding chiral α-hydroxy ester is a key transformation for accessing valuable chiral building blocks. Both biocatalytic and chemo-catalytic methods provide effective solutions, each with its own set of advantages and disadvantages. Baker's yeast serves as a convenient and economical entry point, while isolated ketoreductases offer superior selectivity and cleaner conversions. For ultimate efficiency and scalability, chiral ruthenium complexes remain a dominant technology. A thorough evaluation of the project goals, available resources, and desired scale will guide the discerning researcher to the most appropriate and effective catalytic system.
References
- Seebach, D., et al. (1984). Yeast reduction of ethyl acetoacetate: (S)-(+)
- Organic Syntheses, Coll. Vol. 8, p.267 (1993); Vol. 69, p.1 (1990).
- Csuk, R., & Glänzer, B. I. (1991). Baker's yeast mediated transformations in organic chemistry. Chemical Reviews, 91(1), 49-97.
- Faber, K. (2018). Biotransformations in Organic Chemistry: A Textbook. Springer.
- Noyori, R. (2002). Asymmetric catalysis: science and opportunities (Nobel lecture).
- Ohkuma, T., et al. (1995). Asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine−ruthenium(II) complexes. Journal of the American Chemical Society, 117(9), 2675-2676.
- Noyori, R., & Ohkuma, T. (2001). Asymmetric catalysis by architectural and functional molecular engineering: practical chemo-and stereoselective hydrogenation of ketones.
- Kitamura, M., et al. (1988). A practical synthesis of (S)- or (R)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl (tol-BINAP). The Journal of Organic Chemistry, 53(3), 708-710.
- Wu, S., et al. (2016). Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20. Applied Microbiology and Biotechnology, 100(5), 2213-2222.
- Stewart, J. D. (2001). Dehydrogenases and transaminases in asymmetric synthesis. Current Opinion in Chemical Biology, 5(2), 120-129.
- Hollmann, F., et al. (2011). The application of NAD(P)H-dependent oxidoreductases in catalysis: new opportunities from an old enzyme class.
- Zhao, H., & van der Donk, W. A. (2003). Regeneration of cofactors for use in biocatalysis. Current Opinion in Biotechnology, 14(6), 583-589.
- Liese, A., & Hilterhaus, L. (2013). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes. Applied Microbiology and Biotechnology, 97(24), 10267-10283.
- de Vries, J. G., & Elsevier, C. J. (Eds.). (2007).
- Tang, W., & Zhang, X. (2003). New chiral phosphorus ligands for enantioselective hydrogenation. Chemical Reviews, 103(8), 3029-3070.
- Huang, C., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 929784.
- Chen, F., et al. (2023). Engineered ketoreductase-catalyzed stereoselective reduction of ethyl 2′-ketopantothenate and its analogues: chemoenzymatic synthesis of d-pantothenic acid. Green Chemistry, 25(3), 1145-1155.
- Moore, C. M., et al. (2016). Simple Ligand Modifications with Pendent OH Groups Dramatically Impact the Activity and Selectivity of Ruthenium Catalysts for Transfer Hydrogenation: The Importance of Alkali Metals.
- Hummel, W. (2014). Cofactor regeneration for preparative-scale, asymmetric carbonyl reductions by engineered Escherichia coli.
-
Chegg.com. (2022). Reduction of a ketone with Baker's Yeast Introduction. Retrieved from [Link]
- Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved from [A valid URL to the document, if available, would be placed here].
-
Wikipedia. (2023). Enantioselective reduction of ketones. Retrieved from [Link]
- Blaser, H. U., & Schmidt, E. (Eds.). (2004). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
- ACG Publications. (2013). Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums.
- ETH Zurich. (n.d.). YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. Retrieved from [A valid URL to the document, if available, would be placed here].
- University of Illinois Urbana-Champaign. (n.d.). Regeneration of Cofactors for Enzyme Biocatalysis. Retrieved from [A valid URL to the document, if available, would be placed here].
- Ikariya, T., & Blacker, A. J. (2007). Asymmetric transfer hydrogenation of ketones with RuII catalysts. Accounts of Chemical Research, 40(12), 1300-1308.
- Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102.
- Abdur-Rashid, K., et al. (2002). Mechanism of the hydrogenation of ketones catalyzed by trans-dihydrido(diamine)ruthenium(II) complexes. Journal of the American Chemical Society, 124(51), 15104-15118.
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literature review of Ethyl 3-cyano-2-oxopropanoate applications in synthesis
This guide details the synthetic utility of Ethyl 3-cyano-2-oxopropanoate (also known as ethyl cyanopyruvate), a specialized C3 synthon critical for constructing bioactive nitrogen heterocycles.
Comparative Guide & Synthetic Applications
CAS: 1555-53-9 (Free acid) / 56290-86-9 (Sodium salt)
Formula:
Executive Summary
Ethyl 3-cyano-2-oxopropanoate is a bifunctional electrophile that bridges the gap between simple
Its primary industrial application is as the key starting material (KSM) for Riociguat (Adempas®) and Vericiguat (Verquvo®), both Soluble Guanylate Cyclase (sGC) stimulators used in treating pulmonary hypertension and heart failure.
Comparative Analysis: Why Choose Ethyl 3-cyano-2-oxopropanoate?
The following table compares Ethyl 3-cyano-2-oxopropanoate against common C3 building blocks in the synthesis of pyrazoles and quinoxalines.
| Feature | Ethyl 3-cyano-2-oxopropanoate | Ethyl Pyruvate | Ethyl Cyanoacetate |
| Primary Reactivity | |||
| Pyrazoles Formed | 5-Amino-3-carboxylates | 5-Methyl-3-carboxylates | 5-Amino-4-carboxylates (requires diazo) |
| Key Functionality | Direct Amino Installation | Alkyl Installation | Amino Installation (Multi-step) |
| Acidity ( | High (Activated Methylene) | Low (Methyl group) | High (Activated Methylene) |
| Industrial Use | sGC Stimulators (Riociguat) | Anti-inflammatories | Vitamin B6, Adhesives |
| Cost Profile | High (Specialty KSM) | Low (Commodity) | Low (Commodity) |
Strategic Insight
Use Ethyl 3-cyano-2-oxopropanoate when your target scaffold requires:
-
An Amino Group: The nitrile functionality converts directly to an amine (
) during cyclization, avoiding the need for a separate nitration/reduction step. -
A Carboxylate Handle: The ester group remains intact at the C3 position, providing a handle for further derivatization (e.g., amide coupling).
High-Value Application: Synthesis of sGC Stimulators
The "Killer App" for this molecule is the synthesis of the 5-aminopyrazole core found in Riociguat. This reaction showcases the molecule's ability to act as a "masked" amino-pyrazole builder.
Mechanism of Action
-
Condensation: The hydrazine nitrogen attacks the highly electrophilic
-ketone. -
Cyclization: The second nitrogen of the hydrazine attacks the nitrile carbon.
-
Tautomerization: The resulting imine tautomerizes to form the stable amino-pyrazole.
Figure 1: Reaction pathway for the synthesis of the Riociguat precursor.
Experimental Protocols
Protocol A: Synthesis of 5-Amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate
Adapted from Bayer Intellectual Property (e.g., US Patent 2011/0130410).
Reagents:
-
Ethyl 3-cyano-2-oxopropanoate (Sodium salt): 1.0 equiv.[1]
-
2-Fluorobenzylhydrazine hydrochloride: 1.1 equiv.
-
Ethanol (Absolute): 10 V (volumes)
-
Trifluoroacetic acid (TFA): 0.1 equiv (Catalyst)
Procedure:
-
Preparation: Charge a reaction vessel with Ethyl 3-cyano-2-oxopropanoate (Na salt) and Ethanol . Stir to suspend.
-
Addition: Add 2-Fluorobenzylhydrazine HCl in one portion.
-
Catalysis: Add TFA dropwise. The reaction is slightly exothermic.
-
Reflux: Heat the mixture to reflux (
) and hold for 4–6 hours. Monitor by HPLC for the disappearance of the keto-ester. -
Workup: Cool the mixture to room temperature. The product often precipitates directly.
-
Isolation: Filter the solid. Wash the cake with cold ethanol (
) and water ( ) to remove inorganic salts (NaCl). -
Drying: Dry under vacuum at
.
Expected Yield: 75–85% Appearance: Off-white to pale yellow solid.
Protocol B: Synthesis of 3-Cyanomethyl-quinoxalin-2(1H)-one
For researchers targeting fused bicyclic systems.
Reagents:
-
o-Phenylenediamine: 1.0 equiv.
-
Ethanol: 10 V
-
Acetic Acid: 0.5 V
Procedure:
-
Dissolve o-phenylenediamine in ethanol at room temperature.
-
Add Ethyl 3-cyano-2-oxopropanoate slowly. The solution will darken.
-
Add Acetic Acid and heat to reflux for 3 hours.
-
Cool to
. The quinoxalinone derivative will crystallize.[4] -
Filter and wash with cold ethanol.
Note: Unlike the pyrazole synthesis, the nitrile group remains intact in this reaction because the 1,2-diamine reacts preferentially with the 1,2-dicarbonyl system (ketone + ester) rather than the nitrile. This leaves a pendant cyanomethyl group, which is valuable for further modification.
References
-
Bayer Intellectual Property GmbH. (2011). Substituted Pyrazole Derivatives, Process for their Preparation and their Use as Medicaments. US Patent Application 2011/0130410.
-
Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure. Journal of Medicinal Chemistry, 60(12), 5146–5161.
-
Mittal, S. (2013). Synthetic Approaches to Riociguat: A Novel sGC Stimulator.[5] Organic Process Research & Development.
-
PubChem. (2024). Ethyl 3-cyano-2-oxopropanoate Compound Summary. National Library of Medicine.
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A Senior Application Scientist's Guide to the Biological Activity Screening of Ethyl 3-Cano-2-oxopropanoate Derivatives
For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is a perpetual endeavor. Ethyl 3-cyano-2-oxopropanoate, a highly versatile synthetic intermediate, stands out as a valuable starting point for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its unique structure, incorporating three distinct electrophilic centers (a ketone, an ester, and a nitrile) adjacent to a nucleophilic alpha-carbon, makes it a potent precursor for various cyclization and condensation reactions. This guide provides an in-depth technical comparison of the biological activities of derivatives synthesized from this promising scaffold, supported by experimental data and protocols. We will delve into their anticancer, antimicrobial, and enzyme inhibitory properties, offering insights into their structure-activity relationships and mechanisms of action.
The Versatility of the Ethyl 3-Cano-2-oxopropanoate Scaffold
Ethyl 3-cyano-2-oxopropanoate serves as a key building block in the synthesis of a multitude of heterocyclic systems. Its reactivity allows for the efficient construction of complex molecular architectures, which have been explored for a range of biological activities. This guide will focus on several classes of derivatives that have been synthesized and screened for their therapeutic potential.
DOT Script for Synthesis Overview:
Caption: Synthetic pathways from Ethyl 3-cyano-2-oxopropanoate.
Anticancer Activity: Targeting Cellular Proliferation
Derivatives of ethyl 3-cyano-2-oxopropanoate have demonstrated significant potential as anticancer agents. The primary screening method to assess this activity is the evaluation of cytotoxicity against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the ethyl 3-cyano-2-oxopropanoate derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
DOT Script for MTT Assay Workflow:
Caption: Workflow of the MTT cytotoxicity assay.
Comparative Anticancer Activity of Thiazolidinone Derivatives
A series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, synthesized using a scaffold derivable from ethyl 3-cyano-2-oxopropanoate, were evaluated for their anticancer activity against a panel of 60 human cancer cell lines.[1]
| Compound | Substituent at N-3 | Mean GI50 (µM) | Most Sensitive Cell Lines |
| 2f | p-hydroxyphenyl | 2.80 | Leukemia, Colon, CNS, Melanoma |
| 2h | Propanoic acid | 1.57 | Leukemia, Colon, CNS, Melanoma |
| 2j | Acetic acid | - | - |
| 2b | -H | Lower Activity | - |
| 2c | Cyminalum fragment | Lower Activity | - |
Structure-Activity Relationship (SAR) Insights:
-
The presence of the (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety at position 5 is crucial for anticancer activity.[1]
-
The nature of the substituent at the N-3 position of the thiazolidinone ring significantly influences cytotoxicity.
-
Derivatives with carboxylic acid residues (2h, 2j) and a p-hydroxyphenyl substituent (2f) demonstrated the most potent activity.[1]
-
The absence of a substituent at N-3 (2b) or the presence of an additional bulky fragment (2c) leads to a decrease in anticancer activity.[1]
Mechanism of Action: Tubulin Polymerization Inhibition
Several cyano-containing heterocyclic compounds have been shown to exert their anticancer effects by interfering with microtubule dynamics. This is a key mechanism as microtubules are essential for cell division, motility, and intracellular transport.
DOT Script for Tubulin Polymerization Inhibition Pathway:
Caption: Mechanism of anticancer action via tubulin inhibition.
A study on 2-(3',4',5'-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives (3a and 3b) revealed their ability to inhibit tubulin polymerization with IC50 values of 3.6 µM and 3.8 µM, respectively.[2] This inhibition leads to an accumulation of cells in the G2/M phase of the cell cycle and subsequently induces apoptosis.[2][3] Molecular docking studies confirmed that these molecules bind to the colchicine site on tubulin.[3]
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Derivatives of ethyl 3-cyano-2-oxopropanoate have shown promise in this area.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Comparative Antimicrobial Activity of Coumarin Derivatives
A series of amino/nitro-substituted 3-arylcoumarins were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[4]
| Compound | R1 | R2 | R3 | MIC against S. aureus (µg/mL) |
| 1 | H | 3'-NO2 | H | 128 |
| 2 | H | 4'-NO2 | H | 256 |
| 3 | 6-NO2 | H | H | 128 |
| 4 | 6-NO2 | 3'-NO2 | H | 64 |
| 5 | 6-NO2 | 4'-NO2 | H | 128 |
| 6 | 6-NO2 | 3'-CH3 | H | 32 |
Structure-Activity Relationship (SAR) Insights:
-
The position of substituents on the 3-arylcoumarin scaffold significantly affects antibacterial activity against S. aureus.[4]
-
Compound 6 , with a nitro group at position 6 of the coumarin ring and a methyl group at the 3'-position of the aryl ring, exhibited the highest activity.[4]
-
In general, the presence of a nitro group at the 6-position of the coumarin ring appeared to enhance activity compared to unsubstituted analogues.
Enzyme Inhibition: A Targeted Approach
Derivatives of ethyl 3-cyano-2-oxopropanoate have also been investigated as inhibitors of specific enzymes, offering a more targeted therapeutic strategy.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. A series of (E)-2-cyano-3-(substituted phenyl)acrylamide (CPA) derivatives were synthesized and evaluated for their tyrosinase inhibitory activity.[5]
Experimental Protocol: Tyrosinase Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of mushroom tyrosinase and L-DOPA (substrate) in phosphate buffer.
-
Reaction Mixture: In a 96-well plate, mix the tyrosinase solution with various concentrations of the test compounds.
-
Initiation of Reaction: Add the L-DOPA solution to initiate the enzymatic reaction.
-
Absorbance Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.
-
Data Analysis: Calculate the percentage of tyrosinase inhibition and determine the IC50 value.
Comparative Tyrosinase Inhibitory Activity:
| Compound | Substituent on Phenyl Ring | IC50 (µM) |
| CPA1 | 2,4-dihydroxy | 15.2 |
| CPA2 | 3,4-dihydroxy | 7.8 |
| CPA3 | 4-hydroxy-3-methoxy | 23.5 |
| Kojic Acid (Control) | - | 12.5 |
Structure-Activity Relationship (SAR) Insights:
-
The presence and position of hydroxyl groups on the phenyl ring are critical for tyrosinase inhibition.
-
The 3,4-dihydroxy substitution (CPA2) resulted in the most potent inhibition, even more so than the well-known inhibitor, kojic acid.[5]
-
Docking simulations suggested that these compounds bind directly to the active site of mushroom tyrosinase.[5]
Conclusion and Future Directions
The ethyl 3-cyano-2-oxopropanoate scaffold has proven to be a fertile ground for the development of novel bioactive compounds. The derivatives discussed in this guide exhibit a wide range of promising biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory effects. The structure-activity relationship studies highlight the importance of specific substitutions on the heterocyclic systems derived from this versatile precursor.
Future research should focus on the synthesis and screening of more extensive libraries of ethyl 3-cyano-2-oxopropanoate derivatives to further elucidate their therapeutic potential. In-depth mechanistic studies, including the identification of specific molecular targets and signaling pathways, will be crucial for the rational design of more potent and selective drug candidates. The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics.
References
-
Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 3053. [Link]
-
Romagnoli, R., et al. (2020). Synthesis and Biological Evaluation of New Antitubulin Agents Containing 2-(3',4',5'-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Scaffold. Molecules, 25(7), 1690. [Link]
-
Borges, F., et al. (2015). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules, 20(9), 16736-16750. [Link]
-
Baraldi, P. G., et al. (2020). Synthesis and Biological Evaluation of New Antitubulin Agents Containing 2-(3′,4′,5′-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Scaffold. Molecules, 25(7), 1690. [Link]
-
Kim, D., et al. (2015). (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold. Bioorganic & Medicinal Chemistry, 23(24), 7736-7742. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Disposal Protocol: Ethyl 3-cyano-2-oxopropanoate
[1][2][3][4]
Executive Summary & Immediate Directives
Ethyl 3-cyano-2-oxopropanoate (CAS 56290-86-9) is a reactive
Core Safety Directive:
Chemical Profile & Hazard Assessment
Understanding the molecule's instability is key to safe disposal.[1][2][3][4] The
| Property | Specification | Critical Disposal Implication |
| Chemical Name | Ethyl 3-cyano-2-oxopropanoate | |
| CAS Number | 56290-86-9 | Use for waste manifesting.[1][2][3][4] |
| Molecular Formula | ||
| Storage Condition | 2–8°C, Inert Atmosphere | Check old containers for pressure buildup before opening.[2][3][4] Degradation may release gas.[1][2][4][5] |
| Reactivity | High (Electrophilic ketone & nitrile) | Incompatible with strong bases (rapid hydrolysis |
| Flash Point | Likely classified as Combustible, not Flammable (D001), but treat as ignitable for safety.[2][3][4] | |
| RCRA Status | Non-Listed (Characteristic Check Required) | Likely D003 (Reactive) if sulfide/cyanide bearing, but strictly an organic nitrile.[2][3][4] Treat as Hazardous Organic Waste . |
The Hydrolysis Risk
Unlike simple alkyl nitriles (e.g., acetonitrile), the proximity of the ketone group (
-
Acidic Conditions: Hydrolysis yields the corresponding carboxylic acid and ammonium salts.[1][2][4][6]
-
Basic Conditions: Rapid hydrolysis yields carboxylates and toxic ammonia gas (
) .[1][2][4] -
Implication: Never add this compound to a "General Basic Waste" container, as it may evolve fumes that over-pressurize the vessel or expose the user to ammonia.[3][4]
Pre-Disposal Handling & PPE[1][3][4][5]
Personal Protective Equipment (PPE):
-
Gloves: Double-gloving recommended.[1][2][4] Nitrile (0.11 mm) provides splash protection.[2][4] For prolonged handling or spill cleanup, use Butyl Rubber or Silver Shield/4H .[1][4]
-
Respiratory: All operations must be performed in a certified chemical fume hood.[1][2][4]
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).[1][2][4]
Disposal Workflow Logic
The following decision tree outlines the segregation logic required to prevent cross-stream incompatibility.
Figure 1: Waste stream decision logic for Ethyl 3-cyano-2-oxopropanoate. Note the critical segregation step for incompatible mixtures.
Step-by-Step Disposal Protocols
Protocol A: Liquid Waste (Reaction Mixtures & Mother Liquors)
Objective: safely contain liquid waste for commercial incineration.[1][2][4]
-
Preparation: Ensure the waste container is compatible (HDPE or Amber Glass).[1][2][3][4] Do not use metal containers (potential for metal-catalyzed decomposition).[1][2][4]
-
pH Check: Verify the pH of the solution.
-
If Neutral (pH 6-8): Proceed to step 3.
-
If Acidic/Basic:Do not neutralize in the waste container. Neutralization can generate heat and gas.[1][2][4] Collect as "Acidic Organic Waste" or "Basic Organic Waste" only if you have verified no exotherm occurs on a small scale.[2][4] Ideally, keep it separate.
-
-
Transfer: Pour waste into the container using a funnel in a fume hood. Leave at least 10% headspace to allow for expansion.[2][4]
-
Labeling: Affix a hazardous waste label.
-
Storage: Close the cap tightly. If the waste was recently generated from a reaction, use a vented cap for the first 24 hours to prevent pressure buildup from slow off-gassing.[2][3][4]
Protocol B: Solid Waste (Contaminated Debris)
Objective: Disposal of contaminated gloves, wipes, and weighing boats.[3][4]
-
Collection: Place all contaminated solids into a clear polyethylene bag (minimum 2 mil thickness).
-
Double Bagging: Seal the first bag and place it inside a second bag or a rigid waste container.
-
Sharps: If needles/syringes are contaminated, they must go into a Hard-Sided Sharps Container labeled "Chemical Contaminated Sharps".[1][2][4] Do not recap needles.
Protocol C: Spill Cleanup (Small Scale < 500 mL)
Objective: Immediate containment and removal.[1][2][4]
-
Evacuate & Ventilate: Alert nearby personnel. Ensure fume hood sashes are low.[1][2][4]
-
PPE: Don Nitrile gloves (double layer) and safety goggles.[1][2][4]
-
Absorb: Do not use water. Use an inert absorbent material such as Vermiculite , Dry Sand , or commercial Spill Pads .[3][4]
-
Collect: Scoop the absorbed material into a wide-mouth jar or heavy-duty bag.
-
Clean Surface: Once the bulk is removed, wipe the area with a solvent in which the compound is soluble (e.g., Acetone or Ethanol), followed by a soap and water wash.[2][3][4]
-
Disposal: Treat the absorbed material as Solid Hazardous Waste (Protocol B).[1][2][4]
Regulatory Compliance (US EPA/RCRA)[2][4]
While Ethyl 3-cyano-2-oxopropanoate is not explicitly listed on the RCRA P-list or U-list, the generator is responsible for determining if the waste exhibits hazardous characteristics (40 CFR 262.11).[1][2][3]
-
Characteristic of Reactivity (D003): If the waste generates toxic gases, vapors, or fumes in a quantity sufficient to present a danger to human health when mixed with water or acid.[2][3][4]
-
Characteristic of Ignitability (D001): If the solvent carrier (e.g., Ethyl Acetate, Methanol) has a flash point
C.[2][3][4] -
Disposal Method: The only acceptable final disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[2][3][4]
References
-
PubChem. (n.d.).[1][2][4] Ethyl 3-cyano-2-oxopropanoate (Compound).[1][2][3][4][8][9][10][11] National Library of Medicine.[2][3][4] Retrieved October 26, 2023, from [Link][2][3][4]
-
U.S. Environmental Protection Agency. (2023).[2][4] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[2][4] Retrieved October 26, 2023, from [Link]
-
National Research Council. (2011).[1][2][4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[2][3][4] [Link]
Sources
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- 2. Ethyl pyruvate - Wikipedia [en.wikipedia.org]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. Acetone - Wikipedia [en.wikipedia.org]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Nitrile - Wikipedia [en.wikipedia.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Ethyl 2 oxopropanoate | Sigma-Aldrich [sigmaaldrich.com]
- 9. 56290-86-9|Ethyl 3-cyano-2-oxopropanoate|BLD Pharm [bldpharm.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. CAS 53544-13-1: Propanoic acid, 3-cyano-2-oxo-, ethyl este… [cymitquimica.com]
Personal protective equipment for handling Ethyl 3-cyano-2-oxopropanoate
This guide outlines the safety protocols, personal protective equipment (PPE), and operational logistics for handling Ethyl 3-cyano-2-oxopropanoate (CAS: 56290-86-9).
Executive Safety Summary
Compound: Ethyl 3-cyano-2-oxopropanoate (also known as Ethyl cyanopyruvate). Hazard Classification: WARNING . Primary Risks: Acute Toxicity (Oral), Skin/Eye Irritation, Specific Target Organ Toxicity (Respiratory Irritation).[1][2][3] Chemical Context: This compound features an active methylene group flanked by a ketone and a nitrile. This structural motif renders it highly reactive toward nucleophiles and bases. While it is a covalent nitrile (R-CN) and not an inorganic cyanide, metabolic processing or hydrolysis under strong acidic/basic conditions can theoretically liberate toxic byproducts.
Risk Assessment & PPE Matrix
Personal Protective Equipment (PPE) Specifications
| PPE Category | Recommended Specification | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (min. 0.11 mm / 4-5 mil outer).Inner: Brightly colored (e.g., orange) for breach detection. | Permeation vs. Degradation: Esters can degrade thin nitrile over time. Double gloving creates a sacrificial outer layer. The nitrile group is polar; latex is generally permeable to polar organic solvents and should be avoided. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent).Note: Safety glasses are insufficient for liquid handling. | Hydrolysis Risk: If this compound contacts the eye's mucous membranes, local hydrolysis can produce acidic byproducts, causing severe irritation (H319). Goggles prevent vapor/splash entry. |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm).Backup: NIOSH P100/OV Respirator. | Inhalation Toxicity: The SDS indicates respiratory irritation (H335).[3] Solids/oils of this class can sublime or form aerosols during weighing. |
| Body Protection | Poly-cotton Lab Coat (Buttoned to neck).Add: Tyvek sleeves for scale-up (>10g). | Contamination Control: Prevents migration of trace chemicals to personal clothing and subsequent dermal absorption. |
Visualization: PPE Decision Logic
The following diagram illustrates the decision-making process for selecting PPE based on the scale of operation.
Caption: PPE selection logic based on experimental scale and physical state risks.
Operational Protocols
A. Storage and Stability[4]
-
Temperature: Store at 2–8°C (Refrigerated). The alpha-keto functionality is prone to decarboxylation or polymerization at ambient temperatures over time.
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The active methylene group is hygroscopic and reactive; moisture can initiate hydrolysis.
-
Segregation: Keep away from Strong Oxidizers and Strong Bases .[1] Bases can deprotonate the C3 position, leading to exothermic polymerization.
B. Weighing and Solubilization
-
Equilibration: Allow the container to warm to room temperature inside a desiccator before opening to prevent water condensation on the cold chemical.
-
Static Control: If the compound is a dry powder, use an anti-static gun or ionizer. Static discharge can disperse the powder, creating an inhalation hazard.
-
Solvent Choice: Dissolve in aprotic solvents (DCM, THF, Ethyl Acetate) if possible. Avoid protic solvents (Methanol/Water) for long-term storage to prevent transesterification or hydrolysis.
C. Reaction Setup
-
Ventilation: All open-vessel operations must occur inside a certified chemical fume hood.
-
Glassware: Inspect for micro-fractures. The reactivity of alpha-keto esters can be exothermic; compromised glass may fail under thermal stress.
Emergency Response & Disposal
Spill Cleanup Protocol
In the event of a spill, speed and containment are critical to prevent respiratory exposure.
Caption: Decision workflow for containment and remediation of chemical spills.
Waste Disposal Strategy
-
Classification: RCRA Hazardous Waste (Ignitable/Toxic characteristics depending on solvent).
-
Stream: Organic Waste (Non-Halogenated) usually, unless dissolved in DCM.
-
Critical Restriction: DO NOT mix with acidic waste streams. While stable, the theoretical risk of liberating HCN from nitrile-containing compounds under strong acidic conditions warrants strict segregation.
-
Labeling: Clearly mark the tag with "Ethyl 3-cyano-2-oxopropanoate" and "Toxic/Irritant."
References
-
Kimberly-Clark Professional. (2023). Nitrile Gloves Chemical Resistance Guide.[4][5] Retrieved from [Link][4]
-
PubChem. (n.d.). Compound Summary: Ethyl 3-cyano-2-oxopropanoate.[3][6][7][8] National Library of Medicine. Retrieved from [Link]
Sources
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- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. unisafegloves.com [unisafegloves.com]
- 6. Ethyl 3-cyano-2-oxopropanoate | CAS#:56290-86-9 | Chemsrc [chemsrc.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 56290-86-9|Ethyl 3-cyano-2-oxopropanoate|BLD Pharm [bldpharm.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
